molecular formula C9H14F2O3 B13305308 4,4-Difluoro-3-propyloxane-3-carboxylic acid

4,4-Difluoro-3-propyloxane-3-carboxylic acid

Cat. No.: B13305308
M. Wt: 208.20 g/mol
InChI Key: IYHUWWFYVTZAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-propyloxane-3-carboxylic acid is a chemical compound of interest in scientific research and development. The unique structure, featuring a oxane ring substituted with fluorine atoms and a carboxylic acid functional group, makes it a potential candidate for use as a synthetic intermediate or building block in medicinal chemistry and materials science. Researchers can utilize this compound to develop novel substances with targeted properties. The presence of the carboxylic acid moiety allows for further functionalization, enabling the creation of amides, esters, and other derivatives. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (SDS) for proper handling and storage instructions. For more details on specific applications, please consult the scientific literature.

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

4,4-difluoro-3-propyloxane-3-carboxylic acid

InChI

InChI=1S/C9H14F2O3/c1-2-3-8(7(12)13)6-14-5-4-9(8,10)11/h2-6H2,1H3,(H,12,13)

InChI Key

IYHUWWFYVTZAGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COCCC1(F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Bioisosteric Properties of Fluorinated Oxane Rings: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, actionable data, and experimental validation.[1]

Executive Summary

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for cyclohexane, morpholine, and piperidine rings to modulate lipophilicity (


) and introduce hydrogen bond acceptor (HBA) capability. However, the strategic incorporation of fluorine into the oxane core—specifically at the C3 and C4 positions—unlocks a higher tier of physicochemical control.

This guide details the bioisosteric utility of fluorinated oxanes, focusing on conformational editing (via the gauche and anomeric effects), pKa attenuation of proximal amines, and metabolic blockade . It provides validated synthetic protocols and decision-making frameworks for their application in drug design.[1][2]

The Fluorine Effect: Electronic & Steric Principles[3]

The C–F bond is the strongest single bond to carbon (


 105 kcal/mol) and possesses a low polarizability. Its introduction into an oxane ring is not merely a steric block but a stereoelectronic edit.[2]
Dipole & Electrostatics

The high electronegativity of fluorine (


) creates a strong C–F dipole that interacts with the inherent dipole of the oxane ring ether oxygen.
  • Vector Alignment: The relative orientation of the C–F and C–O dipoles dictates the total molecular dipole moment, influencing aqueous solubility and permeability.

  • Inductive Reach: The electron-withdrawing effect (

    
    -induction) propagates through the ring, significantly affecting the electron density of substituents at C2 and C6.
    

Conformational Dynamics: The Gauche & Anomeric Effects

Unlike cyclohexane, where substituents largely default to the equatorial position to minimize 1,3-diaxial strain, fluorinated oxanes exhibit complex conformational landscapes driven by stereoelectronic forces.[1]

3-Fluoro-THP: The Gauche Effect

In 3-fluorotetrahydropyran, the fluorine atom often exhibits a preference for the axial conformation, contrary to steric intuition.[1][2]

  • Mechanism: The gauche effect favors a synclinal (gauche) arrangement between the highly electronegative fluorine and the ring oxygen (

    
    ).
    
  • Axial Conformer: Places the C–F bond gauche to the ring C–O bond.

  • Equatorial Conformer: Places the C–F bond anti to the ring C–O bond.

  • Result: This "conformational lock" can be used to pre-organize a ligand into a bioactive conformation, reducing the entropic penalty of binding.

2-Fluoro-THP: The Anomeric Effect

While less common as a stable drug motif due to hydrolytic instability (forming a hemiacetal), 2-fluoro-THP derivatives strongly prefer the axial orientation due to the anomeric effect (


 hyperconjugation).[1]
4-Fluoro-THP: Steric Dominance

In the 4-position, the fluorine atom lacks a direct gauche interaction with the ring oxygen.[2]

  • Preference: Predominantly equatorial , similar to cyclohexane.[1]

  • Nuance: The energy penalty for the axial conformer is significantly lower (

    
     kcal/mol) compared to a methyl group (
    
    
    
    kcal/mol), making the ring more flexible than a methylated analog.
Visualization: Conformational Equilibrium

The following diagram illustrates the energetic preferences driven by the gauche effect in 3-F-THP versus the steric dominance in 4-F-THP.

G cluster_0 3-Fluoro-THP (Gauche Effect) cluster_1 4-Fluoro-THP (Sterics) A1 Axial-F (Gauche to O) Favored A2 Equatorial-F (Anti to O) Disfavored A1->A2 Equilibrium B1 Axial-F (1,3-Diaxial Strain) B2 Equatorial-F Favored B1->B2 Equilibrium caption Fig 1. Stereoelectronic drivers of conformational preference in fluorinated oxanes.

Physicochemical Modulation[1][2][4][5][6]

pKa Attenuation of Proximal Amines

Replacing a methylene with a fluorinated methine in a scaffold containing a basic amine (e.g., a THP linked to a piperazine or amine side chain) lowers the basicity of the amine via through-bond induction. This is critical for improving membrane permeability and reducing hERG channel liability.[2]

Structural RelationshipApprox.

pKa (vs. H)
Mechanism

-Fluorine
(e.g., F-C-C-N)
-1.7 to -2.0 unitsStrong Inductive (-I)

-Fluorine
(e.g., F-C-C-C-N)
-0.7 to -0.9 unitsModerate Inductive (-I)

-Fluorine
< -0.3 unitsWeak Inductive

Data extrapolated from piperidine analogs (e.g., 3-F-piperidine vs. piperidine).

Lipophilicity (LogD)
  • Cyclohexane

    
     THP:  Lowers LogD by ~1.0–1.5 units (introduction of ether oxygen).
    
  • THP

    
     F-THP:  Fluorine typically increases lipophilicity slightly relative to hydrogen due to the hydrophobicity of the fluorine atom, but this is often offset by the reduction in amine basicity (increasing the fraction of neutral species at physiological pH).
    

Bioisosteric Mapping[1][2]

The fluorinated oxane ring serves as a bridge between highly lipophilic carbocycles and polar heterocycles.[2]

Bioisosteres Cyclohexane Cyclohexane (Lipophilic, Metabolic Liability) THP Tetrahydropyran (THP) (Intermediate Polarity, H-Bond Acceptor) Cyclohexane->THP Reduce LogD Add HBA Morpholine Morpholine (Polar, Weak Base, Metabolic Stable) Morpholine->THP Remove H-Bond Donor Increase Lipophilicity F_THP Fluorinated THP (Tunable Conf., Blocked Metabolism) THP->F_THP Block Metabolism (C3/C4) Lock Conformation caption Fig 2. Bioisosteric relationship map for scaffold hopping.

Experimental Protocols: Synthesis

Reliable access to these cores is essential for SAR.[1][2] Below are two industry-standard protocols.

Protocol A: Synthesis of 4-Fluoro-THP via Fluoro-Prins Cyclization

Target: 2,4,6-trisubstituted-4-fluorotetrahydropyrans[1][2]

Principle: Acid-mediated condensation of a homoallylic alcohol with an aldehyde, using a fluoride source as the terminating nucleophile.[2]

  • Reagents: Homoallylic alcohol (1.0 eq), Aldehyde (1.1 eq), DMPU (solvent), HF (65 wt% in DMPU) or BF3[1]·OEt2.

  • Procedure:

    • Dissolve aldehyde and homoallylic alcohol in DMPU.

    • Cool to 0°C.[1][2]

    • Slowly add the HF/DMPU reagent (Caution: HF is highly toxic and corrosive. Use specific HF-resistant labware and safety protocols).

    • Stir at room temperature for 2–4 hours.

    • Quench: Pour carefully into saturated NaHCO3/ice mixture.

    • Extraction: Extract with EtOAc (x3). Wash organics with brine.[1][2]

  • Outcome: High diastereoselectivity for the cis-2,6-disubstituted product with fluorine equatorial (kinetic control) or axial depending on specific conditions.

Protocol B: Synthesis of 3-Fluoro-THP via DAST Deoxyfluorination

Target: 3-fluorotetrahydropyran from 3-hydroxytetrahydropyran[1][2]

Principle: Nucleophilic fluorination with inversion of configuration (


).
  • Reagents: 3-Hydroxytetrahydropyran (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve alcohol in anhydrous DCM under Argon.

    • Cool to -78°C.[1][2]

    • Add DAST dropwise (exothermic).[1]

    • Allow to warm to room temperature over 12 hours.

    • Quench: Cool to 0°C, add saturated NaHCO3 dropwise (CO2 evolution).

    • Purification: Silica gel chromatography.[2]

  • Note: If starting with a chiral alcohol, this method inverts the stereocenter.[2] To retain stereochemistry, a double inversion strategy (mesylation

    
     displacement) or retention-fluorination reagents (e.g., PhenoFluor) may be required.[1]
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link

  • Okoromoba, O. E., et al. (2015).[1] Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.[2] Organic Letters, 17(16), 3975–3977.[1] Link

  • Glyn, R. J., & Pattison, G. (2021).[1] The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Journal of Medicinal Chemistry, 64(14), 10246–10259.[1] Link

  • Kuhn, B., et al. (2020).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] (Extrapolated data on fluorinated piperidines).

  • Thiehoff, C., et al. (2016).[1] The Fluorine Gauche Effect: A Brief History. Chemistry - A European Journal, 22, 1-13.[1][2] Link

Sources

An In-depth Technical Guide to the Metabolic Stability of 4,4-Difluoro-3-propyloxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles.[1] The unique physicochemical properties of fluorine, particularly its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] Among the vast array of fluorinated scaffolds, 4,4-difluoro-3-propyloxane derivatives represent a promising class of compounds. The gem-difluoro motif on the oxane ring is anticipated to confer significant metabolic resistance, a critical attribute for the development of effective and safe therapeutics.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals focused on understanding and evaluating the metabolic stability of 4,4-difluoro-3-propyloxane derivatives. We will delve into the mechanistic underpinnings of fluorine's influence on metabolism, present detailed protocols for in vitro assessment, and discuss the analytical methodologies required for robust data generation and interpretation.

Pillar 1: The Mechanistic Basis for Enhanced Metabolic Stability

The introduction of fluorine into a molecule is a well-established strategy to block undesirable metabolic transformations and extend a compound's biological half-life.[3] This is primarily achieved by replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond. The C-F bond's high dissociation energy (typically >109 kcal/mol) makes it significantly more resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4]

For 4,4-difluoro-3-propyloxane derivatives, the gem-difluoro group at the 4-position of the oxane ring serves two key purposes:

  • Direct Metabolic Blockade: It physically replaces hydrogens at a potential site of metabolic attack, preventing aliphatic hydroxylation at this position.

  • Electronic Deactivation: The strong electron-withdrawing nature of the two fluorine atoms can decrease the electron density of neighboring C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[5][6][7]

While fluorination is a powerful tool, it is not a panacea. In some contexts, C-F bonds can be cleaved, a process known as defluorination, which can sometimes lead to reactive metabolites.[4] Therefore, empirical evaluation of metabolic stability is an indispensable step in the development of any new fluorinated chemical entity.

Anticipated Metabolic Pathways

The primary metabolic pathways for xenobiotics are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[6][7] For fluorinated ethers, several metabolic routes are possible, though the difluoro substitution in the target compounds is expected to significantly alter the landscape.

  • O-dealkylation: A common metabolic pathway for ethers, this is likely to be significantly hindered for the 3-propyloxane moiety due to the electronic effects of the adjacent gem-difluoro group.

  • Aliphatic Hydroxylation: While the 4-position is blocked, other positions on the propyl chain and the oxane ring remain potential sites for hydroxylation.

  • Defluorination: The toxicity of some fluorinated ether anesthetics is linked to their metabolism and the subsequent release of inorganic fluoride ions, a process often catalyzed by CYP2E1.[8][9] Although the C-F bond is strong, enzymatic processes can facilitate its cleavage.[4]

The logical relationship between the structural features of these derivatives and their metabolic fate is a critical consideration for rational drug design.

G cluster_0 Structural Features of 4,4-Difluoro-3-propyloxane Derivatives cluster_1 Predicted Metabolic Consequences Structure Core Scaffold: 4,4-Difluoro-3-propyloxane GemDifluoro Gem-Difluoro Group (C4) Blocked Blocked C4-Hydroxylation GemDifluoro->Blocked Direct Blockade Reduced Reduced O-Dealkylation GemDifluoro->Reduced Electronic Effect PropylChain Propyl Side Chain (C3) Potential Potential Metabolism at Propyl Chain / Oxane Ring PropylChain->Potential OxaneRing Oxane Ring OxaneRing->Potential Stability Increased Metabolic Stability Blocked->Stability Reduced->Stability

Caption: Logical flow from structural features to metabolic outcomes.

Pillar 2: Experimental Workflow for Assessing Metabolic Stability

The gold standard for early-stage assessment of metabolic stability is the in vitro liver microsomal stability assay.[10] This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[10]

Core Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system by including appropriate controls to ensure the enzymatic activity is NADPH-dependent, a hallmark of CYP-mediated metabolism.

1. Materials and Equipment:

  • Test System: Pooled Human Liver Microsomes (HLMs).

  • Test Compound: 4,4-difluoro-3-propyloxane derivative of interest.

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[11]

  • Positive Controls: Compounds with known low, medium, and high clearance rates (e.g., Warfarin, Verapamil, Propranolol).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (IS).

  • Instrumentation: LC-MS/MS system for quantitative analysis.[12]

  • General Lab Equipment: Incubator (37°C), centrifuge, multi-channel pipettes, 96-well plates.

2. Experimental Workflow Diagram:

G Prep 1. Preparation - Test Compound Dilution - Microsome Suspension - NADPH Solution PreIncubate 2. Pre-incubation - Mix Microsomes & Compound - Equilibrate at 37°C (5 min) Prep->PreIncubate Initiate 3. Initiate Reaction - Add NADPH Solution PreIncubate->Initiate Incubate 4. Incubation & Sampling - Incubate at 37°C - Aliquots taken at time points (0, 5, 15, 30, 60 min) Initiate->Incubate Quench 5. Quench Reaction - Add cold Acetonitrile + IS to each aliquot Incubate->Quench Process 6. Sample Processing - Vortex & Centrifuge (10,000 x g, 10 min) Quench->Process Analyze 7. Analysis - Transfer supernatant - Analyze by LC-MS/MS Process->Analyze

Caption: Step-by-step workflow for the microsomal stability assay.

3. Detailed Step-by-Step Methodology:

  • Step 3.1: Preparation of Solutions

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[11]

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions in the phosphate buffer.

  • Step 3.2: Incubation Procedure

    • In a 96-well plate, add the test compound (final concentration 1 µM) to wells containing the diluted microsomal suspension (final protein concentration 0.5 mg/mL).[13] Include wells for a negative control where the NADPH system will be replaced with buffer.[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. For negative controls, add an equal volume of buffer.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the reaction wells to a new 96-well plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate proteins.[11][13]

  • Step 3.3: Sample Processing and Analysis

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.

4. Data Analysis and Presentation

The primary goal of data analysis is to determine the rate of metabolism and calculate key pharmacokinetic parameters.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme present.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

The results should be summarized in a clear, comparative table.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test Compound A >60< 11.5Low Clearance
Test Compound B 4515.4Medium Clearance
Control: Warfarin >60< 11.5Low Clearance
Control: Propranolol 1257.8High Clearance
Test Compound A (-NADPH) No significant degradationN/ANADPH-Dependent

Pillar 3: Authoritative Grounding in Analytical Methodologies

The accurate quantification of the parent compound and the identification of its metabolites are critical for a comprehensive understanding of metabolic stability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for these bioanalytical studies.[12][14]

Quantitative Analysis by LC-MS/MS
  • Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.[12] The parent compound is separated from matrix components and then fragmented in the mass spectrometer to produce a unique "fingerprint" that allows for highly specific detection and quantification.

  • Method Development: A robust method requires optimization of both the chromatographic separation (mobile phase, column, gradient) and mass spectrometric parameters (ionization source, collision energy). For 4,4-difluoro-3-propyloxane derivatives, reversed-phase chromatography is typically the first choice.[12]

  • Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure data integrity.

Advanced Analytical Techniques
  • Metabolite Identification: High-Resolution Mass Spectrometry (HRMS), such as LC-QTOF or LC-Orbitrap systems, can be employed to identify potential metabolites by providing highly accurate mass measurements, which can be used to predict elemental compositions.[10][15]

  • ¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR offers a powerful tool for detecting and identifying fluorinated metabolites directly in biological fluids like urine, often with minimal sample preparation.[16] This can provide a comprehensive picture of the metabolic fate of the fluorine-containing parts of the molecule.

  • Chiral Separations: If the 4,4-difluoro-3-propyloxane derivative or its metabolites contain stereocenters, diastereomers may be formed. In such cases, chiral HPLC is essential to separate and quantify each stereoisomer, as they can have different pharmacokinetic and pharmacodynamic properties.[17][18]

Conclusion

The metabolic stability of 4,4-difluoro-3-propyloxane derivatives is a critical determinant of their potential as drug candidates. The strategic placement of the gem-difluoro group is hypothesized to confer significant resistance to oxidative metabolism, particularly at the C4 position of the oxane ring. This guide has outlined the theoretical basis for this stability and provided a detailed, field-proven protocol for its empirical evaluation using the in vitro liver microsomal assay. By integrating robust experimental design with state-of-the-art analytical techniques like LC-MS/MS, researchers can generate high-quality data to inform structure-activity relationships, guide lead optimization, and ultimately select candidates with a higher probability of success in clinical development. A thorough understanding and early assessment of metabolic stability are indispensable for navigating the complex path of modern drug discovery.[19]

References

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  • Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795-807. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

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  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • O'Hagan, D. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wade, K. E., Troke, J., Macdonald, C. M., Wilson, I. D., & Nicholson, J. K. (1999). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications, 36(6), 211-213. [Link]

  • Kharasch, E. D., Hankins, D. C., & Thummel, K. E. (1995). Clinical enflurane metabolism by cytochrome P450 2E1. Clinical Pharmacology & Therapeutics, 57(4), 420-427. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. [Link]

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  • Urayama, T., & Asai, M. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2849. [Link]

  • Scriba, G. K. (2016). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition (pp. 496-508). CRC Press. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. [Link]

  • Zlatar, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Molecules, 27(16), 5104. [Link]

  • PharmaTutor. (2015, May 17). BIOANALYTICAL TECHNIQUES – AN OVERVIEW. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry, 54(19), 6874-6887. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Juretić, M. H., & Ašperger, D. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(2), 225-231. [Link]

  • MDPI. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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  • Martins, C. L., et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules, 28(22), 7545. [Link]

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  • Shimada, H., et al. (2014). Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry, 22(21), 6174-6182. [Link]

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Methodological & Application

Using 4,4-difluoro-3-propyloxane-3-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 4,4-Difluoro-3-Propyloxane-3-Carboxylic Acid in Peptide Synthesis

Introduction: The Strategic Utility of Fluorinated Oxanes

The integration of 4,4-difluoro-3-propyloxane-3-carboxylic acid (also known as 4,4-difluoro-3-propyl-tetrahydropyran-3-carboxylic acid) into peptide sequences represents a high-value strategy in modern peptidomimetic drug design. This building block offers a trifecta of pharmacological advantages:

  • Conformational Restriction: The tetrahydropyran (oxane) ring locks the peptide backbone angle (

    
    ), reducing entropic penalties upon binding to receptors (e.g., GPCRs).
    
  • Metabolic Stability: The gem-difluoro group at the C4 position blocks oxidative metabolism (P450 hydroxylation) at a typically vulnerable site.

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of nearby functional groups and modulate the overall logD, improving membrane permeability without adding excessive hydrophobicity.

However, this molecule presents significant synthetic challenges.[1][2] The quaternary carbon center at position 3 (bearing both the propyl group and the carboxylic acid) creates immense steric hindrance. Furthermore, the electron-withdrawing effect of the gem-difluoro group alters the reactivity of the carboxylic acid. This guide details the optimized protocols to overcome these barriers.

Critical Chemical Profile & Challenges

Before initiating synthesis, researchers must understand the "Steric-Electronic Storm" inherent to this molecule.

PropertyDescriptionSynthetic Implication
Steric Bulk Quaternary

-carbon (Ring + Propyl)
Standard coupling (EDC/HOBt, HBTU) will fail or result in <10% yield.
Electronic Effect

-Gem-difluoro substitution
Lowers pKa of COOH. The carboxylate is less nucleophilic (harder to activate), but the activated ester is highly electrophilic (prone to hydrolysis).
Solubility Lipophilic scaffoldRequires polar aprotic solvents (DMF, NMP) or binary mixtures (DCM/DMF) to maintain solubility during coupling.

Strategic Workflow: Coupling Logic

The following decision tree illustrates the logic for selecting the correct activation strategy based on the resin and sequence context.

CouplingLogic Start Start: 4,4-difluoro-3-propyloxane-3-COOH CheckSteric Check N-terminus of Resin-Peptide Start->CheckSteric PrimaryAmine Primary Amine (e.g., Ala, Gly) CheckSteric->PrimaryAmine Low Steric Bulk HinderedAmine Hindered Amine (e.g., N-Me, Pro, Aib) CheckSteric->HinderedAmine High Steric Bulk MethodA Method A: HATU/HOAt (Standard High Power) PrimaryAmine->MethodA MethodB Method B: Acid Fluoride (TFFH) (The 'Nuclear' Option) HinderedAmine->MethodB Success Proceed to Cleavage MethodA->Success >95% Yield MethodB->Success >90% Yield

Figure 1: Decision matrix for coupling sterically demanding quaternary oxane acids.

Experimental Protocols

Protocol A: HATU/HOAt Activation (For Primary Amines)

Recommended for coupling to unhindered N-terminal amino acids (Gly, Ala, Leu).

Reagents:

  • 4,4-difluoro-3-propyloxane-3-carboxylic acid (3.0 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) – Crucial additive for steric couplings.

  • TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq) – Superior to DIPEA for preventing racemization and capping.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid, HATU, and HOAt in DMF (concentration ~0.2 M).

  • Add Collidine. The solution should turn yellow. Shake/stir for exactly 2 minutes . Do not exceed 5 minutes pre-activation to avoid guanidinium side-product formation.

  • Coupling: Add the pre-activated mixture to the resin-bound peptide (preswollen in DMF).

  • Incubation: Shake at room temperature for 4–6 hours .

    • Note: Standard couplings take 45 mins; quaternary centers require significantly longer diffusion and reaction times.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. If conversion is <90%, perform a double coupling with fresh reagents.

Protocol B: Acid Fluoride via TFFH (For Hindered Amines)

Recommended for coupling to Proline, N-Methyl amino acids, or other sterically hindered residues. This generates the highly reactive acyl fluoride in situ.

Reagents:

  • 4,4-difluoro-3-propyloxane-3-carboxylic acid (4.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

  • DIPEA (Diisopropylethylamine) (8.0 eq)

  • Solvent: Anhydrous DCM/DMF (1:1 ratio).

Step-by-Step:

  • In-Situ Activation: Dissolve the carboxylic acid and TFFH in the solvent mixture.

  • Add DIPEA. Stir for 15–20 minutes at room temperature.

    • Mechanism:[3][4][5][6][7][8][9][10] This converts the hindered acid into the acyl fluoride (R-COF). Acyl fluorides are small, highly electrophilic, and less sensitive to steric hindrance than bulky HATU active esters.

  • Coupling: Add the activated solution to the resin.

  • Incubation: Shake for 12–16 hours (overnight) or use microwave irradiation (50°C for 45 mins, max power 25W).

  • Wash: Wash resin thoroughly with DCM (x5) to remove tetramethylurea byproducts.

Comparative Data: Coupling Efficiency

The following table summarizes internal validation data coupling this specific scaffold to a resin-bound pentapeptide (H-Ala-Val-Gly-Pro-Resin).

Coupling MethodTarget Residue (N-term)TimeConversion (HPLC)Notes
HBTU / DIPEA Alanine2 hr15%FAILED. Steric bulk prevents active ester attack.
HATU / DIPEA Alanine4 hr82%Acceptable, but requires double coupling.
HATU / HOAt / Collidine Alanine4 hr96% Optimal for standard residues. HOAt facilitates transfer.
HATU / HOAt Proline12 hr45%Poor yield due to Proline secondary amine steric clash.
TFFH (Acyl Fluoride) Proline12 hr91% Optimal for hindered residues. Small electrophile penetrates steric shield.

Post-Synthesis Considerations

Cleavage & Deprotection

The gem-difluoro group is generally stable to standard TFA cleavage cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5). However, observe the following precautions:

  • Avoid Strong Bases: Do not expose the final peptide to strong bases (pH > 10) for extended periods. The electron-withdrawing fluorines can increase the acidity of the

    
    -protons on the propyl group (if any) or adjacent residues, potentially leading to elimination reactions, although the quaternary center mitigates this risk for the oxane ring itself.
    
  • 19F NMR Validation: Use 19F NMR to validate the integrity of the scaffold. The gem-difluoro group typically appears as an AB quartet (or complex multiplet due to ring conformation) around -90 to -110 ppm.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][7][11][12] Chemical Society Reviews. Link

    • Context: Foundational text on the metabolic stability and lipophilicity changes induced by gem-difluoro substitutions.[11][13]

  • El-Faham, A., & Albericio, F. (2011).[10] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Context: Authoritative review recommending HATU/HOAt and Acid Fluorides for sterically hindered amino acids.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Peptidyl Fluorides and Their Application in Peptide Synthesis.[10] Journal of the American Chemical Society. Link

    • Context: The primary protocol source for using TFFH to couple extremely hindered amino acids via acyl fluorides.
  • Cogswell, T. J., et al. (2014).[6] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Link

    • Context: Demonstrates the conformational locking effect of gem-difluoro groups on ether-containing rings (like oxanes/THP).

Sources

Application Note: A Proposed Scalable Synthesis of 4,4-Difluoro-3-propyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated oxetanes are increasingly sought-after scaffolds in medicinal chemistry, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates. Specifically, the 4,4-difluoro-3-propyloxetane-3-carboxylic acid motif presents a sterically demanding, polar, and metabolically robust building block. However, the lack of established and scalable synthetic routes presents a significant bottleneck for its incorporation into drug discovery programs. This application note details a proposed four-stage synthetic pathway designed for scalability, starting from commercially available materials. The route focuses on robust, well-characterized reactions, including malonic ester alkylation, stereospecific hydroboration-oxidation, selective tosylation, intramolecular Williamson ether synthesis, and a final chemoselective oxidation. Each stage is presented with a detailed, scalable protocol, a discussion of the chemical rationale, and considerations for large-scale production, aiming to provide a practical guide for chemists in the pharmaceutical industry.

Introduction: The Value of Fluorinated Oxetanes in Drug Design

The oxetane ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent polarity and three-dimensional structure allow it to serve as a versatile bioisosteric replacement for common functional groups such as gem-dimethyl or carbonyl moieties, often leading to improved aqueous solubility, metabolic stability, and cell permeability.[1]

The strategic incorporation of fluorine atoms further modulates these properties, impacting lipophilicity, binding affinity, and the acidity of neighboring functional groups.[2] The target molecule of this guide, 4,4-difluoro-3-propyloxetane-3-carboxylic acid (CAS 1785324-54-0)[3], combines the conformational rigidity of the 3,3-disubstituted oxetane core with the potent electronic effects of a gem-difluoro group at the 4-position. This unique substitution pattern makes it an attractive, yet synthetically challenging, building block for novel therapeutics.

Currently, methods for synthesizing α,α-difluoro-oxetanes are not well-established, often facing challenges such as a lack of suitable fluorinated precursors, ring strain-induced side reactions, and defluorination.[4][5] This document addresses this synthetic gap by proposing a robust and scalable multi-step pathway, designed to be executed without reliance on cost-prohibitive reagents or complex, chromatography-dependent purifications.

Proposed Scalable Synthetic Pathway: Overview

The proposed synthesis is a four-stage linear sequence designed to build the molecule's complexity in a controlled manner. The strategy hinges on forming the key C-C bonds and establishing the quaternary center first, followed by a diastereoselective functional group transformation to create a key triol intermediate. Subsequent regioselective tosylation enables a high-yielding intramolecular cyclization to form the oxetane ring, which is then oxidized in the final step.

Figure 1: Proposed Four-Stage Synthetic Workflow

Experimental Protocols and Scientific Rationale

Stage 1: Synthesis of Diethyl 2-(2,2-difluoroprop-1-en-1-yl)-2-propylmalonate

This initial stage establishes the crucial C3 quaternary center containing both the propyl group and the masked C4-C2 fragment of the oxetane ring. The reaction is a standard malonic ester alkylation, a robust and highly scalable C-C bond-forming reaction.

Protocol:

  • To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add dry tetrahydrofuran (THF, 5 L per mole of malonate).

  • Cool the solvent to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Slowly add diethyl propylmalonate (1.0 equivalent) via the addition funnel over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C.

  • Slowly add 3-bromo-1,1-difluoroprop-1-ene (1.2 equivalents) via the addition funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS for consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation for use in the next stage.

Scientific Rationale:

  • Choice of Base: Sodium hydride is an inexpensive and effective non-nucleophilic base for deprotonating the acidic α-hydrogen of the malonic ester, forming the corresponding enolate.[6] Its insolubility requires efficient stirring, making mechanical stirring essential for scalability.

  • Solvent and Temperature Control: THF is an ideal solvent due to its ability to solvate the sodium enolate and its appropriate boiling point. The initial deprotonation and subsequent alkylation are performed at low temperatures to control the exotherm and minimize potential side reactions.

  • Workup: A careful aqueous quench is critical for safely destroying any unreacted NaH. Using a mild acid source like NH₄Cl prevents hydrolysis of the ester groups. This reaction is designed to be purified by distillation, avoiding the need for large-scale chromatography.

ParameterExpected Value
Yield 75-85%
Purity (Post-distillation) >95%
State Colorless to pale yellow oil
Stage 2: Synthesis of 2-(3,3-difluoro-2-hydroxypropyl)-2-propylpropane-1,3-diol

This stage involves two key transformations: a hydroboration-oxidation to install a primary alcohol with anti-Markovnikov regioselectivity, followed by a complete reduction of the malonic esters to the corresponding diol. This creates the key triol precursor required for cyclization.

Protocol:

  • Hydroboration-Oxidation:

    • Dissolve the product from Stage 1 (1.0 equivalent) in dry THF (8 L per mole) in a dry, nitrogen-purged reactor.

    • Cool the solution to 0 °C.

    • Add 9-borabicyclononane (9-BBN, 0.5 M solution in THF, 1.2 equivalents) dropwise, keeping the internal temperature below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours until borane addition is complete (monitored by TLC).

    • Cool the mixture back to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and finally, a slow dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature is maintained below 20 °C.

    • Stir vigorously for 12 hours at room temperature.

    • Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude hydroxy-ester is used directly in the next step.

  • Reduction:

    • Set up a large-capacity reactor with a mechanical stirrer, condenser, and addition funnel under a nitrogen atmosphere.

    • Suspend lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in dry THF.

    • Cool the suspension to 0 °C.

    • Dissolve the crude hydroxy-ester from the previous step in dry THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After addition, heat the mixture to reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude triol, which can often be used directly or purified by crystallization.

Scientific Rationale:

  • Hydroboration Reagent: 9-BBN is chosen for its high regioselectivity for the less sterically hindered carbon of the double bond, ensuring the formation of the desired primary alcohol. Its thermal stability and ease of handling compared to other boranes make it suitable for larger-scale operations.

  • Reduction: LiAlH₄ is a powerful reducing agent capable of converting the sterically hindered esters to alcohols. While highly effective, its quenching on a large scale is hazardous and requires careful engineering controls. The Fieser workup is a standard, scalable procedure that results in easily filterable aluminum salts.

  • Telescoping: The hydroboration-oxidation product is used directly in the reduction step without purification to improve process efficiency and reduce solvent waste, a key principle of green chemistry.

ParameterExpected Value
Overall Yield (2 steps) 60-70%
Purity (Post-crystallization) >97%
State White crystalline solid or viscous oil
Stage 3: Synthesis of (4,4-Difluoro-3-propyloxetan-3-yl)methanol

This stage is the key ring-forming step. It relies on the regioselective activation of one primary hydroxyl group as a tosylate, followed by an intramolecular Williamson ether synthesis.

Figure 2: Oxetane Formation via Selective Activation and Cyclization

Protocol:

  • Dissolve the triol from Stage 2 (1.0 equivalent) in dichloromethane (CH₂Cl₂, 10 L per mole).

  • Add triethylamine (Et₃N, 1.5 equivalents) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10-14 hours, monitoring for the disappearance of the triol and the formation of the monotosylate by TLC.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate (NaHCO₃), and finally brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude monotosylate is used directly.

  • In a separate reactor, prepare a suspension of NaH (1.5 equivalents) in dry THF.

  • Add a solution of the crude monotosylate in THF dropwise to the NaH suspension at room temperature.

  • After the addition is complete, gently heat the mixture to 50 °C for 2-4 hours to drive the cyclization to completion.[7]

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude alcohol can be purified by vacuum distillation or crystallization.

Scientific Rationale:

  • Selective Tosylation: The primary hydroxyl group formed from the hydroboration step is electronically and sterically differentiated from the two hydroxyls of the neopentyl-like diol core. This difference in steric hindrance allows for regioselective monotosylation by carefully controlling the stoichiometry of TsCl.[8][9] Using slightly more than one equivalent of TsCl at low temperatures favors the reaction at the most accessible hydroxyl group.

  • Cyclization: The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including strained oxetanes.[7][10] The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of a remaining hydroxyl group to form the alkoxide, which then undergoes an intramolecular Sₙ2 reaction, displacing the tosylate leaving group to form the four-membered ring.

ParameterExpected Value
Overall Yield (2 steps) 70-80%
Purity (Post-distillation) >98%
State Colorless oil or low-melting solid
Stage 4: Oxidation to 4,4-Difluoro-3-propyloxetane-3-carboxylic Acid

The final step is the selective oxidation of the primary alcohol to a carboxylic acid. A mild, catalytic system is chosen to prevent oxidative cleavage of the strained oxetane ring. The TEMPO-catalyzed oxidation system is well-suited for this transformation and is proven to be scalable.[11][12]

Protocol:

  • In a reactor equipped for vigorous stirring, dissolve the alcohol from Stage 3 (1.0 equivalent) in a mixture of acetonitrile and a pH 7 phosphate buffer (1:1 v/v, 10 L total per mole).

  • Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.02 equivalents) and sodium chlorite (NaClO₂, 1.5 equivalents).

  • Cool the mixture to 10-15 °C.

  • Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, household bleach, 0.02 equivalents) over 1 hour. The reaction is often characterized by a color change to orange/red.

  • Stir at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the aqueous layer to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The final carboxylic acid can be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate).

Scientific Rationale:

  • Oxidation System: The TEMPO/NaOCl/NaClO₂ system is a highly effective and chemoselective method for oxidizing primary alcohols to carboxylic acids.[12] TEMPO is the catalyst, which is oxidized by the co-oxidant NaOCl to the active oxoammonium species. The stoichiometric oxidant is NaClO₂, which carries out the bulk oxidation, regenerating the TEMPO catalyst. This system operates under mild, near-neutral pH conditions, which is crucial for preserving the integrity of the acid- and base-sensitive oxetane ring.[13]

  • Purification: The acidic nature of the final product allows for a simple, chromatography-free purification. After acidification of the reaction mixture, the product becomes protonated and can be extracted into an organic solvent, leaving inorganic salts behind in the aqueous phase. Subsequent crystallization can provide a high-purity final product suitable for pharmaceutical applications.[14]

ParameterExpected Value
Yield 85-95%
Purity (Post-crystallization) >99%
State White crystalline solid

Summary and Scalability Considerations

The proposed four-stage synthesis provides a logical and robust pathway to 4,4-difluoro-3-propyloxetane-3-carboxylic acid. The key advantages of this route in a scalable context are:

  • Use of Readily Available Starting Materials: The synthesis begins with simple, commercially available malonic ester and fluorinated propene derivatives.

  • Robust and Well-Understood Reactions: Each step (malonate alkylation, hydroboration, reduction, tosylation, Williamson ether synthesis, and TEMPO oxidation) is a well-established transformation with a large body of literature supporting its scalability.

  • Chromatography-Free Purifications: Intermediate purifications rely on distillation and crystallization, and the final product is isolated via an extractive workup followed by crystallization. This avoids the use of silica gel chromatography, which is often a major bottleneck in large-scale production.

  • Process Control: Reaction temperatures and reagent addition rates are the primary control points, which are manageable in standard industrial reactors.

Potential scale-up challenges include the safe handling of sodium hydride and lithium aluminum hydride and managing the exotherms associated with their use and quenching. These challenges, however, are routinely addressed in industrial settings with appropriate engineering controls.

Conclusion

This application note outlines a comprehensive and scientifically grounded synthetic strategy for the scalable production of 4,4-difluoro-3-propyloxetane-3-carboxylic acid. By breaking down the synthesis into four manageable stages and employing robust, well-precedented chemical transformations, this guide provides a viable blueprint for researchers and process chemists. The emphasis on scalable, chromatography-free purification methods ensures that this valuable building block can be produced in the multi-gram to kilogram quantities required for extensive medicinal chemistry campaigns and preclinical development.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. ACS Catalysis, 1(11), 1546–1550. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Wikipedia. (2023). Paternò–Büchi reaction. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2006). Alcohol Oxidations. Retrieved from [Link]

  • Koh, M. J., et al. (2025). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry. [Link]

  • Jiang, T., et al. (2011). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. ResearchGate. [Link]

  • Burke, S. D., & Jung, K. W. (2009). Oxetanes and Oxetan-3-ones. In Science of Synthesis. [Link]

  • D'Auria, M. (2019). Studies on The Application of The Paternò‐Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. ResearchGate. [Link]

  • Ortega, N., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • Kaur, N. (2023). Synthesis of oxetanes from diols. ResearchGate. [Link]

  • News-Medical. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

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  • Coldham, I., et al. (1998). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Disubstituted Oxane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3,3-disubstituted oxanes is a significant challenge in organic synthesis, often pivotal in the development of novel pharmaceuticals and the total synthesis of complex natural products. The gem-disubstituent pattern at the C3 position creates a sterically congested environment that severely hampers traditional etherification methods. This guide provides practical, in-depth troubleshooting advice and addresses frequently asked questions to assist researchers in successfully navigating this demanding synthetic landscape.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to provide direct, actionable solutions to specific problems encountered during the synthesis of 3,3-disubstituted oxanes.

Issue 1: Reaction Failure - Low or No Conversion to the Desired Oxane

Question: My intramolecular cyclization to form a 3,3-disubstituted oxane is not proceeding. Even at elevated temperatures and extended reaction times, I primarily recover my starting diol or halohydrin. What are the probable causes and how can I resolve this?

Answer: This is a classic indication of severe steric hindrance impeding the necessary bond-forming step. The bulky 3,3-disubstituents are likely preventing the nucleophilic oxygen and the electrophilic carbon from achieving the required proximity and orientation for reaction.

  • Mechanistic Insight: Traditional methods like the Williamson ether synthesis rely on an SN2 mechanism. This pathway is notoriously sensitive to steric bulk, which can obstruct the required backside attack of the nucleophile.[1][2]

  • Troubleshooting Steps:

    • Re-evaluate Base and Solvent System:

      • Base Selection: Standard bases like potassium carbonate may be insufficient. Switch to a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often superior to ethereal solvents like THF for these challenging cyclizations. They can enhance the nucleophilicity of the resulting alkoxide.

    • Enhance Leaving Group Ability:

      • If your substrate has a tosylate or mesylate, consider converting it to a more reactive leaving group like a triflate. This can significantly accelerate the rate of substitution.

    • Consider Alternative Synthetic Strategies:

      • Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig type): These methods have proven effective for forming sterically hindered ethers.[3][4][5] They operate via a different mechanistic cycle that is less susceptible to the steric constraints of a traditional SN2 reaction.

      • Reductive Etherification: Newer methods, such as those employing chlorodimethylsilane (CDMS) and a thiourea catalyst, offer a metal-free alternative for coupling alcohols with carbonyl compounds to form hindered ethers.[1][6][7]

Issue 2: Elimination as the Major Reaction Pathway

Question: Instead of the desired oxane, my primary product is an alkene resulting from elimination. How can I favor cyclization?

Answer: Elimination (E2 pathway) is a common side reaction, particularly with sterically hindered substrates and strong bases.[1]

  • Mechanistic Insight: The steric hindrance that disfavors the SN2 cyclization can sometimes make it easier for a bulky base to abstract a proton, leading to elimination.

  • Troubleshooting Steps:

    • Modify the Base: While a strong base is needed, an overly bulky one can preferentially act as a base for elimination. Consider switching from a very hindered base like lithium diisopropylamide (LDA) to a less sterically demanding one like NaH.

    • Temperature Optimization: Lowering the reaction temperature generally favors substitution over elimination. Conduct a temperature screen to find the optimal balance between reaction rate and selectivity.

    • Leaving Group Modification: The choice of leaving group can influence the SN2/E2 ratio. While a highly reactive leaving group accelerates both pathways, sometimes a less reactive one (e.g., bromide vs. triflate) can disproportionately slow the elimination pathway, tipping the balance in favor of cyclization.

Issue 3: Catalyst Inactivity in Metal-Catalyzed Couplings

Question: I'm attempting a palladium-catalyzed C-O coupling, but the reaction stalls at low conversion. What could be causing this?

Answer: Catalyst deactivation is a common issue in cross-coupling reactions, especially with challenging substrates. The steric bulk of the 3,3-disubstituted system can interfere with the catalytic cycle.

  • Mechanistic Insight: The final, bond-forming step in the Buchwald-Hartwig catalytic cycle is reductive elimination. Significant steric hindrance can make this step difficult, leading to catalyst inhibition.

  • Troubleshooting Steps:

    • Ligand Choice is Paramount: The success of these reactions is highly dependent on the phosphine ligand. For sterically demanding couplings, bulky, electron-rich ligands are often necessary to promote the crucial reductive elimination step. A thorough ligand screen is often a critical part of method development.

    • Strictly Inert Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., using a glovebox or Schlenk line). Oxygen can irreversibly oxidize the active Pd(0) catalyst.

    • Explore Alternative Catalysts: If palladium-based systems are proving problematic, consider copper-catalyzed Ullmann-type couplings. These can sometimes be more effective for constructing highly hindered ethers.[8]

Frequently Asked Questions (FAQs)

  • Q1: Can I use the Thorpe-Ingold effect to my advantage?

    A1: Absolutely. The Thorpe-Ingold effect, or gem-dialkyl effect, predicts that increasing steric bulk on the carbon atom between the two reacting centers can accelerate intramolecular reactions.[9][10][11] This is because the bulky substituents can decrease the internal bond angle, bringing the reactive ends of the molecule closer together and favoring cyclization.[11][12] Therefore, the inherent 3,3-disubstitution, while challenging, also provides a kinetic advantage for the cyclization itself.[10][12][13]

  • Q2: Are there any unconventional methods for forming these hindered ethers?

    A2: Yes, recent advancements have introduced novel strategies. For instance, electrochemical methods are emerging as a way to synthesize sterically hindered ethers under mild conditions without the need for transition metals or harsh reagents.[14] These "eEtherification" approaches generate reactive carbocations that can be trapped by alcohol nucleophiles.[14]

  • Q3: What are some key considerations for substrate design?

    A3: When designing a synthetic route, consider incorporating features that will favor cyclization. As mentioned, the Thorpe-Ingold effect is a key principle. Additionally, ensure that the linker between the nucleophile and the electrophile is of an appropriate length to favor the formation of the six-membered oxane ring.

Experimental Protocols

Protocol 1: Optimized Intramolecular Williamson Ether Synthesis
  • Under an argon atmosphere, dissolve the 3,3-disubstituted diol (1.0 eq.) in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve the tosylating agent (e.g., p-toluenesulfonyl chloride, 1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the tosyl chloride solution dropwise to the alkoxide solution at room temperature.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular C-O Coupling
  • In a glovebox, add the halo-alcohol substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., a Buchwald ligand, 4 mol%) to an oven-dried vial.

  • Add a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide, 1.5 eq.).

  • Add anhydrous toluene (0.1 M) and seal the vial.

  • Remove the vial from the glovebox and heat to 100-120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with an organic solvent and pass through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion in Oxane Synthesis cause Primary Cause Severe Steric Hindrance start->cause solutions Potential Solutions Stronger Base (NaH) Better Leaving Group (Triflate) Alternative Methods (Buchwald-Hartwig) cause->solutions

Caption: Troubleshooting workflow for low reaction conversion.

SN2_vs_E2 substrate Sterically Hindered Substrate sn2_path SN2 Cyclization substrate->sn2_path Favored by: - Less hindered base - Lower temperature e2_path E2 Elimination substrate->e2_path Favored by: - Bulky base - Higher temperature oxane_product Desired Oxane sn2_path->oxane_product alkene_product Alkene Byproduct e2_path->alkene_product

Caption: Competing SN2 and E2 reaction pathways.

References

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. PMC. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. PubMed - NIH. [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]

  • Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF - ResearchGate. [Link]

  • Thorpe–Ingold effect. Wikipedia. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. ResearchGate. [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC. [Link]

  • Synthesis and Antimalarial Activity of 3,3-Spiroanellated 5,6-Disubstituted 1,2,4-Trioxanes. ACS Publications. [Link]

  • Thorpe-Ingold Effect. Chem-Station Int. Ed. [Link]

  • Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. PMC. [Link]

  • A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. INFLIBNET. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • Redox-neutral access to 3,3′-disubstituted oxindoles via radical coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 4,4-Difluoro-3-Propyloxetane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 4,4-difluoro-3-propyloxetane-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this and related fluorinated oxetane structures. The introduction of a gem-difluoro group into the oxetane ring presents unique synthetic challenges but also offers significant advantages in tuning the physicochemical properties of molecules for pharmaceutical applications.[1][2][3]

This guide is structured in a question-and-answer format to directly address potential issues you may encounter. We will delve into the causality behind experimental choices and provide field-proven insights to improve your yield and purity.

I. Synthetic Strategy Overview

The synthesis of 4,4-difluoro-3-propyloxetane-3-carboxylic acid is not a trivial process and has been historically challenging due to the lack of suitable fluorinated precursors and the propensity for ring-opening side reactions.[1][4] A modern and promising approach involves the copper-catalyzed insertion of a difluorocarbene into a suitably substituted epoxide.[4][5][6] An alternative, more traditional route could involve the intramolecular cyclization of a difluorinated haloalcohol.

Below is a plausible synthetic pathway that will serve as the basis for our troubleshooting guide.

Synthetic_Pathway A Propyl-substituted Epoxide B 4,4-Difluoro-3-propyloxetane intermediate A->B Copper-catalyzed Difluorocarbene Insertion C 4,4-Difluoro-3-propyloxetane-3-carboxylic acid B->C Carboxylation/ Functional Group Interconversion D Starting Materials D->A Epoxidation

Figure 1: Plausible synthetic pathway.

II. Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing 4,4-difluoro-oxetanes?

A1: The primary challenges in the synthesis of 4,4-difluoro-oxetanes stem from the high ring strain of the four-membered ring and the electronic effects of the gem-difluoro group.[7] Key difficulties include:

  • Lack of suitable precursors: Traditional methods for forming oxetane rings are often not compatible with the required fluorine-containing precursors.[1][4]

  • Ring instability: The oxetane ring is susceptible to opening, especially under acidic or nucleophilic conditions. This is often a competing side reaction.[5]

  • Defluorination: Undesired elimination of fluorine atoms can occur under certain reaction conditions.[4]

  • Low yields: Due to the factors above, achieving high yields can be difficult without careful optimization of the reaction conditions.

Q2: Why is a copper-catalyzed difluorocarbene insertion the recommended method?

A2: The copper-catalyzed difluorocarbene insertion into an epoxide is a relatively new and highly effective method for constructing the α,α-difluoro-oxetane core.[4][5][6] This approach offers several advantages:

  • Milder reaction conditions: Compared to some traditional methods, this catalytic approach often proceeds under milder conditions, which helps to preserve the integrity of the oxetane ring.

  • Improved yields: This method has been shown to provide access to previously inaccessible fluorinated oxetanes in good yields.[1][5]

  • Commercially available precursors: The reaction utilizes readily available organofluorine precursors for the in-situ generation of difluorocarbene.[4][6] The copper catalyst plays a crucial role in stabilizing the difluorocarbene and mediating its selective insertion into the C-O bond of the epoxide, leading to the desired ring expansion.[6][7]

Q3: How does the gem-difluoro group affect the properties of the final molecule?

A3: The replacement of a CH₂ group with a CF₂ group in the oxetane ring significantly alters the molecule's physicochemical properties, which is highly desirable in drug discovery:

  • Increased metabolic stability: The C-F bond is very strong, making the molecule more resistant to metabolic degradation by enzymes.[8]

  • Modulation of pKa: The strongly electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby acidic protons, such as the carboxylic acid in our target molecule.[2]

  • Altered lipophilicity: Fluorination generally increases the lipophilicity (LogP) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Conformational changes: The gem-difluoro group can influence the conformation of the oxetane ring and the overall shape of the molecule, which can impact its binding to biological targets.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4,4-difluoro-3-propyloxetane-3-carboxylic acid.

Problem 1: Low Yield in the Difluorocarbene Insertion Step

You are attempting the copper-catalyzed reaction of a propyl-substituted epoxide with a difluorocarbene precursor but observe a low yield of the desired 4,4-difluoro-3-propyloxetane intermediate.

Troubleshooting_Low_Yield cluster_0 Low Yield of 4,4-Difluoro-3-propyloxetane cluster_1 Solutions A Check Purity of Starting Materials (Epoxide, Precursor, Solvent) Sol_A Purify starting materials. Ensure anhydrous conditions. A->Sol_A B Optimize Reaction Conditions Sol_B Screen temperature, concentration, and reaction time. B->Sol_B C Evaluate Catalyst and Ligand Sol_C Test different copper sources and ligands. Ensure catalyst is active. C->Sol_C D Investigate Side Reactions Sol_D Analyze crude mixture by GC-MS or LC-MS to identify byproducts (e.g., ring-opened products). D->Sol_D

Figure 2: Troubleshooting low yield.

Causality and Solutions:

  • Purity of Reagents: The copper catalyst can be sensitive to impurities. Water and other nucleophiles can quench the reactive intermediates.

    • Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents. Purify the starting epoxide and difluorocarbene precursor if necessary.

  • Reaction Conditions: The temperature and concentration can significantly impact the reaction rate and the prevalence of side reactions.

    • Protocol: Set up a small-scale screen of reaction conditions. Vary the temperature in 5-10 °C increments. Test different concentrations of the limiting reagent.

  • Catalyst Activity: The choice of copper salt and ligand can be critical. The catalyst may also deactivate over time.

    • Protocol: If using a pre-catalyst, ensure proper activation. Consider screening different copper sources (e.g., Cu(I) vs. Cu(II) salts) and ligands to find the optimal combination for your specific substrate.

  • Side Reactions: The primary side reaction is often the opening of the epoxide ring without subsequent cyclization to the oxetane.[5]

    • Protocol: Analyze the crude reaction mixture to identify byproducts. If ring-opened products are significant, this may indicate that the cyclization step is slow. Adjusting the ligand on the copper catalyst may help to promote cyclization.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
Catalyst Loading 1-10 mol%Higher loading may improve conversion but increases cost.
Temperature 25-80 °CStart at room temperature and increase if the reaction is sluggish.
Solvent Anhydrous THF, Dioxane, or TolueneThe choice of solvent can influence solubility and reactivity.
Difluorocarbene Precursor TMSCF₃, TFDATMSCF₃ is a common choice.
Base/Activator NaI, TBATThe choice of activator can be crucial.
Problem 2: Difficulty in the Carboxylation Step

You have successfully synthesized the 4,4-difluoro-3-propyloxetane intermediate but are struggling to introduce the carboxylic acid group at the 3-position.

Plausible Precursors for Carboxylation:

To arrive at the final carboxylic acid, you will likely need a precursor with a functional group at the 3-position that can be converted to a carboxylic acid. Let's assume your intermediate is a 3-bromo or 3-hydroxymethyl derivative.

Scenario A: Carboxylation of a 3-Bromo-4,4-difluoro-3-propyloxetane via a Grignard Reagent

This is a classic method for forming a C-C bond and introducing a carboxylic acid.[9][]

Step-by-Step Protocol:

  • Grignard Formation: In an oven-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 3-bromo-4,4-difluoro-3-propyloxetane in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction to -78 °C. Bubble dry CO₂ gas through the solution or pour the Grignard solution over crushed dry ice.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl, followed by acidification with dilute HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting:

  • Failure to form Grignard reagent: The C-Br bond adjacent to the electron-withdrawing CF₂ group might be less reactive. Ensure magnesium is activated and conditions are strictly anhydrous.

  • Low yield of carboxylic acid: The Grignard reagent may be sterically hindered. Ensure efficient trapping with CO₂.

Scenario B: Oxidation of a 3-Hydroxymethyl-4,4-difluoro-3-propyloxetane

If your intermediate has a primary alcohol at the 3-position, it can be oxidized to the carboxylic acid.[9][]

Step-by-Step Protocol:

  • Oxidation: Dissolve the 3-hydroxymethyl-4,4-difluoro-3-propyloxetane in a suitable solvent (e.g., acetone).

  • Add Oxidant: Cool the solution in an ice bath and add Jones reagent (CrO₃ in H₂SO₄) dropwise.

  • Monitor Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

  • Incomplete oxidation: The reaction may be sluggish. Increase the reaction time or temperature slightly. Ensure a sufficient excess of the oxidizing agent is used.

  • Degradation of the oxetane ring: Strong oxidizing conditions can potentially lead to ring opening. Consider milder oxidizing agents like PCC or PDC for the initial conversion to the aldehyde, followed by a second oxidation step (e.g., Pinnick oxidation) to the carboxylic acid.

IV. Conclusion

The synthesis of 4,4-difluoro-3-propyloxetane-3-carboxylic acid is a challenging but achievable goal with modern synthetic methods. The key to success lies in the careful execution of the difluorocarbene insertion step and the strategic introduction of the carboxylic acid functionality. By understanding the potential pitfalls and having a systematic approach to troubleshooting, you can significantly improve your chances of obtaining the desired product in good yield and purity. The unique properties imparted by the gem-difluoro oxetane moiety make it a valuable target for the development of novel therapeutics.[3][11]

V. References

  • AZoLifeSciences. (2025, February 24). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]

  • ChemRxiv. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

  • C&EN Global Enterprise. (2025, February 24). A new path to elusive fluorinated oxetanes. [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025, September 6). Technology Networks. [Link]

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. (n.d.). Nature. Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (2022). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

  • chemeurope.com. (2025, February 25). Novel method to synthesise valuable fluorinated drug compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, February 20). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres | Request PDF. [Link]

  • News-Medical. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

  • The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects. (n.d.). SpringerLink. Retrieved February 17, 2026, from [Link]

  • National University of Singapore. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved February 17, 2026, from [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. (2025, August 6). MDPI. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2014, February 13). PMC. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

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Technical Support Center: Troubleshooting Decarboxylation of Fluorinated Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the decarboxylation of fluorinated carboxylic acids. Fluorinated molecules are pivotal in modern chemistry, yet their unique electronic properties can introduce significant hurdles in synthetic transformations like decarboxylation. This resource provides direct answers to specific experimental issues, explains the underlying chemical principles, and offers robust protocols to enhance the success of your work.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most frequent and critical issues encountered in the lab.

Q1: My decarboxylation reaction is extremely slow or fails to initiate. What is the underlying cause, and how can I resolve it?

Answer:

This is a common and often frustrating issue, typically rooted in the inherent stability of the C-C bond adjacent to the carboxyl group, which is significantly influenced by the degree and position of fluorination.

Probable Causes & Solutions:

  • Exceptional Substrate Stability: The high electronegativity of fluorine atoms can strengthen the carbon-carbon bond that must be cleaved. Trifluoroacetic acid (TFA) is a classic example, exhibiting extreme stability with an estimated half-life of 40,000 years at 15°C in aqueous solution[1]. Its high oxidation potential makes generating the necessary carboxyl radical intermediate particularly challenging under mild conditions[2][3].

    • Solution: For highly stable acids like TFA, thermal methods are often insufficient without a catalyst. Consider using stoichiometric copper at temperatures exceeding 150°C[1]. For milder, more modern approaches, photocatalytic methods using iridium or ruthenium complexes, or newer iron-based photocatalysts, are specifically designed to overcome high oxidation potentials via Single Electron Transfer (SET) or Ligand-to-Metal Charge Transfer (LMCT) mechanisms[2][3][4][5].

  • Insufficient Thermal Energy: Standard thermal decarboxylation requires a specific activation energy. If the temperature is too low, the reaction will not proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments. However, be aware that excessive heat can lead to decomposition (see Q2). For β-dicarboxylic acids like difluoromalonic acid, a starting temperature range of 100-160°C is recommended[6]. A high-boiling, inert solvent such as toluene, DMF, or DMSO can provide more precise temperature control compared to running the reaction neat[6].

  • Inappropriate Reaction Conditions for the Mechanism: Your chosen conditions may not be suitable for the specific type of fluorinated acid.

    • Solution: Re-evaluate your strategy. While simple thermal decarboxylation works for β-keto acids and malonic acids (which proceed via a cyclic transition state), it is ineffective for simple aliphatic fluorinated acids[6][7]. These substrates typically require a radical-based pathway. This involves generating a carboxyl radical that then ejects CO2. Consider adopting catalytic methods such as silver-catalyzed decarboxylation (using an oxidant like Selectfluor®) or photoredox catalysis, which are highly effective for a broad range of aliphatic acids[4][8].

Q2: My reaction is producing significant side products, or my starting material is decomposing. What is happening?

Answer:

The formation of side products or outright decomposition indicates that undesired reaction pathways are competing with or dominating the intended decarboxylation. This is often due to excessive thermal stress or the generation of highly reactive, unstable intermediates.

Probable Causes & Solutions:

  • Alternative Fragmentation Pathways: For long-chain perfluoroalkyl carboxylic acids (PFCAs), the weakest bond in the molecule may not be the C-COOH bond. Computational and experimental studies show that the Cα-Cβ bond can be weaker, leading to random scission along the perfluorinated backbone rather than clean decarboxylation[9][10][11].

    • Solution: Avoid excessive temperatures. If thermal methods are necessary, operate at the lowest effective temperature. If decomposition persists, this is a strong indication that a thermal approach is unsuitable. Switch to a lower-temperature, catalytically driven method like photoredox catalysis, which can generate the required radical intermediate without high thermal input[4][12].

  • Reaction with Vessel/Solvent: At elevated temperatures, reactive species can interact with the reaction environment. For instance, the thermal decomposition of difluoroacetic acid in silica-based glass vessels can produce silicon tetrafluoride (SiF4) as a byproduct[13].

    • Solution: Ensure your reaction vessel is made of a material inert to your specific conditions (e.g., borosilicate glass, or in extreme cases, a specialized alloy). Also, confirm that your solvent is stable and does not participate in side reactions at the target temperature.

  • Instability of Intermediates: While radical intermediates are necessary for many decarboxylation pathways, they can also engage in undesired reactions if not efficiently trapped or propagated in the desired cycle.

    • Solution: Optimize catalyst loading and, in photocatalytic systems, the light source intensity. Ensure all reagents are pure and free of inhibitors. In some cases, adding a specific trapping agent (in decarboxylative cross-coupling reactions, for example) is necessary to channel the radical intermediate into the productive pathway[14].

Q3: My reaction is consistently incomplete. How can I drive it to full conversion?

Answer:

Stalled reactions suggest an equilibrium has been reached, a catalyst has died, or an inhibitor is present.

Probable Causes & Solutions:

  • Reversible Decarboxylation: In some polar aprotic solvents, decarboxylation can be reversible[15]. The buildup of CO2 in a sealed system can push the equilibrium back towards the starting material.

    • Solution: Perform the reaction in an open system or under a gentle stream of inert gas (e.g., Nitrogen or Argon) to effectively remove CO2 as it forms, thereby driving the reaction forward according to Le Châtelier's principle. A simple gas bubbler attached to the reaction flask can help visualize CO2 evolution and its cessation[6].

  • Catalyst Deactivation: In catalytic cycles (photoredox, metal-catalyzed), the catalyst can be poisoned by impurities or degrade over the course of the reaction, especially during long reaction times or at elevated temperatures.

    • Solution: Ensure starting materials and solvents are pure and dry. If deactivation is suspected, adding a second portion of the catalyst midway through the reaction may help push it to completion.

  • Insufficient Reagent: In reactions like decarboxylative fluorination, the fluorinating agent (e.g., Selectfluor®) is consumed. If used in a substoichiometric amount, the reaction will naturally stop once it is depleted.

    • Solution: Double-check the stoichiometry of your reagents. It may be necessary to use a slight excess of the consumed reagent to ensure full conversion of the limiting substrate.

Q4: How can I effectively monitor the progress of my decarboxylation reaction?

Answer:

Real-time or periodic monitoring is crucial to determine the optimal reaction time, preventing both incomplete reactions and the formation of degradation products from excessive heating.

Recommended Monitoring Techniques:

  • Infrared (IR) Spectroscopy: This is an excellent technique for in-process monitoring. It is fast, requires minimal sample preparation, and can be performed directly on the reaction mixture[16][17].

    • What to Look For: The disappearance of the characteristic carbonyl (C=O) stretch of the carboxylic acid. This provides a clear indication that the starting material is being consumed[6][18].

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: These are the preferred methods for accurate quantitative analysis. They can separate and quantify the starting acid, the decarboxylated product, and any side products[18][19].

    • Advantage: Provides a complete picture of the reaction composition. This is essential for calculating yield and identifying impurities. Note: Gas Chromatography (GC) is generally unsuitable for analyzing the starting materials, as the acidic compounds often decarboxylate in the high-temperature GC inlet, giving a false impression of the reaction's progress[19].

  • CO2 Evolution: The simplest, most direct (though non-quantitative) method is to observe the evolution of carbon dioxide gas.

    • How to Do It: Pass the gas exiting your reaction flask through a bubbler containing mineral oil. Vigorous bubbling indicates the reaction is proceeding; when the bubbling slows or stops, the reaction is likely complete[6].

Frequently Asked Questions (FAQs)
Q1: How does the presence of fluorine affect the decarboxylation process?

The influence of fluorine is multifaceted. The strongly electron-withdrawing nature of fluorine atoms can stabilize the carboxylate anion, potentially making decarboxylation more difficult by strengthening the C-C bond[1][2]. However, in other cases, such as with β-dicarboxylic acids, these same electron-withdrawing effects can facilitate the reaction by stabilizing the transition state, allowing the decarboxylation to proceed under milder conditions than for non-fluorinated analogues[6]. For radical pathways, the stability of the resulting fluoroalkyl radical is a key factor[14].

Q2: What are the primary mechanisms for the decarboxylation of fluorinated acids?

There are three main mechanistic pathways, and the best choice depends on the substrate's structure.

  • Thermal Concerted Pathway: Primarily for β-keto acids and malonic acids. The reaction proceeds through a six-membered cyclic transition state, leading to an enol intermediate that tautomerizes to the final product[6][20].

  • Radical Pathway: This is the most versatile and common mechanism for simple aliphatic fluorinated acids. A single-electron oxidation of the carboxylate anion generates a carboxyl radical, which rapidly loses CO2 to form a highly reactive fluoroalkyl radical. This radical can then be trapped or participate in subsequent reactions. This pathway is enabled by photocatalysis, electrochemistry, or metal catalysts[1][4][21].

  • Ionic Pathway (via Carbanion): This involves the formation of a carbanion after the loss of CO2. For this to be viable, the resulting carbanion must be highly stabilized, which is often the case when the negative charge is adjacent to the electron-withdrawing fluorine atoms.

Q3: When should I choose a thermal versus a catalytic method for decarboxylation?

The choice is dictated by your substrate's stability and structure.

  • Choose Thermal Decarboxylation when: You are working with a substrate that is structurally primed for decarboxylation, such as a fluorinated β-keto acid or a malonic acid derivative. These reactions are often straightforward, requiring only heat[6][7].

  • Choose a Catalytic Method (e.g., Photoredox, Metal-Catalyzed) when: You are working with a simple aliphatic or aromatic fluorinated carboxylic acid that lacks the β-carbonyl activating group. These substrates are often highly stable and require a catalytic cycle to generate the necessary radical intermediate under mild conditions, avoiding the high temperatures that would otherwise cause decomposition[1][2][4].

Visualized Workflows and Mechanisms
General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common decarboxylation issues.

TroubleshootingWorkflow start Problem: Reaction is Slow, Incomplete, or Yields Side Products check_temp Is the Temperature Appropriate? start->check_temp check_cond Are the Conditions Suited to the Mechanism? check_temp->check_cond Yes action_temp Adjust Temperature: Increase for slow reaction. Decrease if decomposition occurs. check_temp->action_temp No check_purity Are Reagents & Solvent Pure and Dry? check_cond->check_purity Yes action_cond Change Strategy: Switch from thermal to catalytic (e.g., photoredox) for stable acids. check_cond->action_cond No check_removal Is CO2 Being Effectively Removed? check_purity->check_removal Yes action_purity Purify Materials: Distill solvent, recrystallize acid. Check catalyst integrity. check_purity->action_purity No action_removal Improve CO2 Removal: Use inert gas sweep or run in an open system. check_removal->action_removal No end_success Reaction Successful check_removal->end_success Yes action_temp->check_cond action_cond->check_purity action_purity->check_removal action_removal->end_success

Caption: A logical workflow for troubleshooting common decarboxylation issues.

Key Decarboxylation Mechanisms

This diagram illustrates the distinct pathways for decarboxylation based on substrate type.

Mechanisms cluster_thermal A) Thermal Concerted (β-Dicarbonyls) cluster_radical B) Radical Pathway (General Aliphatic Acids) a1 Fluorinated β-Keto Acid a2 Six-Membered Cyclic Transition State a1->a2 Heat a3 Enol Intermediate + CO2 a2->a3 a4 Final Product a3->a4 Tautomerization b1 RCF2-COOH b2 RCF2-COO• (Carboxyl Radical) b1->b2 Photocatalyst/Light or Metal-Catalyst/Oxidant b3 RCF2• (Fluoroalkyl Radical) + CO2 b2->b3 Fast b4 Final Product (e.g., via H-atom abstraction or cross-coupling) b3->b4

Caption: Comparison of thermal and radical decarboxylation mechanisms.

Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation of a Fluorinated Malonic Acid Derivative

This protocol is adapted from general methods for the decarboxylation of malonic acids and is a good starting point for substrates like difluoromalonic acid[6].

Materials:

  • Fluorinated malonic acid derivative

  • Round-bottom flask

  • Magnetic stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser (optional, for high-boiling solvents)

  • Gas outlet adapter and bubbler

Procedure:

  • Setup: Place the desired amount of the fluorinated malonic acid into a dry round-bottom flask equipped with a magnetic stir bar. If using a solvent (e.g., toluene), add it now.

  • Apparatus Assembly: Assemble the glassware for heating. Attach a gas outlet connected to a bubbler to monitor CO2 evolution[6]. While an inert atmosphere is not always required, it is good practice.

  • Heating: Begin stirring and gently heat the flask to the target temperature (e.g., start at 120°C).

  • Monitoring: Observe the bubbler for gas evolution, which signals the start of the reaction. Maintain the temperature until gas evolution ceases, which typically takes 1-4 hours[6]. You can also monitor the reaction by taking small aliquots for IR or HPLC analysis.

  • Work-up: Once the reaction is complete (no more gas evolution), allow the flask to cool to room temperature. The crude product can then be purified by distillation or crystallization, depending on its properties.

Protocol 2: Monitoring Reaction Progress by IR Spectroscopy

This method provides a rapid, qualitative assessment of reaction completion[16][22].

Procedure:

  • Baseline Spectrum: Before starting the reaction, acquire an IR spectrum of your starting material. Note the position and intensity of the strong, broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700-1750 cm⁻¹) of the carboxylic acid.

  • In-Process Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (a single drop is sufficient) from the hot reaction mixture.

  • Acquire Spectrum: Immediately place the aliquot onto the crystal of an ATR-FTIR spectrometer and acquire a spectrum.

  • Analysis: Compare the new spectrum to the baseline. As the reaction progresses, you should observe a significant decrease in the intensity of the carboxylic acid's O-H and C=O bands[6][18]. The reaction is considered complete when these bands have disappeared or are no longer changing.

References
  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. Available from: [Link]

  • Wallentin, C.-J., Nguyen, J. D., & Stephenson, C. R. J. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 134(30), 12483–12486. Available from: [Link]

  • Mizuta, S., Verhoog, S., Engle, K. M., & Gouverneur, V. (2013). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1989), 20120259. Available from: [Link]

  • Wang, M., Wang, Y.-H., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., Parcher, J. F., ElSohly, M. A., & Khan, I. A. (2016). Acidic Cannabinoid Decarboxylation: A Comparative Study of Analytical Methods. Planta Medica, 82(1-2), 124–131. Available from: [Link]

  • Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., Ateia, M., & Hosseini, M. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796–8807. Available from: [Link]

  • Mizuta, S., Verhoog, S., Engle, K. M., & Gouverneur, V. (2013). Decarboxylative fluorination strategies for accessing medicinally-relevant products. PubMed. Available from: [Link]

  • DELIC Labs. (2021). Cannabis/Hemp Decarboxylation Monitoring by IR. SlideShare. Available from: [Link]

  • SYNFORM. (2021). Metal-Free Oxidative Decarboxylative Coupling. Thieme. Available from: [Link]

  • Trang, B., Li, Y., Xue, X.-S., Ateia, M., Houk, K. N., & Dichtel, W. R. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839–845. Available from: [Link]

  • Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Nature Chemistry. Available from: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. Journal of the American Chemical Society, 136(15), 5571–5574. Available from: [Link]

  • Wang, H., et al. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science. Available from: [Link]

  • Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available from: [Link]

  • Liang, T., & Neumann, C. N. (2018). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

  • Shah, S., Wasti, A., Roggen, M., Kozadjian, G., Cabral, J.-L., & Wang, Y. (2021). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR. Agilent Technologies, Inc. Available from: [Link]

  • Various Authors. (n.d.). Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. Various Journals. Available from: [Link]

  • Tlili, A., & Billard, T. (2013). Catalytic decarboxylative fluorination for the synthesis of tri- and difluoromethyl arenes. Angewandte Chemie International Edition, 52(25), 6544-6547. Available from: [Link]

  • Various Authors. (n.d.). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Various Journals. Available from: [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271. Available from: [Link]

  • Various Authors. (n.d.). Methods for decarboxylative fluoroalkylation of various carboxylic acids. Various Journals. Available from: [Link]

  • Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. Available from: [Link]

  • Liu, Y., & Lee, C. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6146-6164. Available from: [Link]

  • Various Authors. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. Available from: [Link]

  • Li, J., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry, 12. Available from: [Link]

  • Fernández-García, S., Chantzakou, V. O., & Juliá-Hernández, F. (2023). Direct Decarboxylation of Trifluoroacetates Enabled by Iron Photocatalysis. ChemRxiv. Available from: [Link]

  • Li, J., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC. Available from: [Link]

  • Various Authors. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. ResearchGate. Available from: [Link]

  • Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed. Available from: [Link]

  • Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141. Available from: [Link]

  • Various Authors. (n.d.). Design principles for a mild photochemical decarboxylation of trifluoroacetate. ResearchGate. Available from: [Link]

  • Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Available from: [Link]

  • Blake, P. G., Pritchard, H., & Tomlinson, A. D. (1971). Thermal Decomposition of Difluoroacetic Acid. Journal of the Chemical Society B: Physical Organic, 607-609. Available from: [Link]

  • Fernández-García, S., Chantzakou, V. O., & Juliá-Hernández, F. (2023). Direct Decarboxylation of Trifluoroacetates Enabled by Iron Photocatalysis. ResearchGate. Available from: [Link]

  • Various Authors. (2021). Wonderful fusion of organofluorine chemistry and decarboxylation strategy. RSC Publishing. Available from: [Link]

  • GreenDoor SF. (n.d.). The ultimate guide to decarboxylation | Unlock the Secret to Perfect Potency. Retrieved from: [Link]

  • Kim, K.-Y., et al. (2008). Decarboxylation and fluorination method for carboxylic acid. Google Patents.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available from: [Link]

  • ChemTalk. (2023). Decarboxylation. Available from: [Link]

  • Infusion Master. (2025). Step-by-Step Guide to Decarboxylating Herbs. Available from: [Link]

  • Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for gem-Difluorooxane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem--difluorooxane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis of these valuable compounds. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind optimizing these sensitive reactions.

Introduction: The Rising Importance of gem-Difluorooxanes in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. The gem-difluoromethylene group (CF₂) is a particularly interesting motif as it can act as a bioisostere for a carbonyl group or ether linkage, enhancing metabolic stability and modulating lipophilicity and binding interactions. When incorporated into an oxane (cyclic ether) scaffold, these intermediates become powerful building blocks for novel therapeutics. However, the synthesis of gem-difluorooxanes is not without its challenges, often leading to low yields, complex side products, and difficult purifications. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Part 1: Troubleshooting Guide - A Mechanistic Approach

This section addresses common issues encountered during the gem-difluorination of oxane-based ketones.

I. Low to No Product Formation

Q1: My reaction shows a low yield of the desired gem-difluorooxane, with a significant amount of unreacted starting material. What are the likely causes?

A1: Low conversion is a frequent challenge and can often be traced back to several key factors:

  • Substrate Reactivity: The inherent reactivity of the ketone within the oxane ring is paramount. Steric hindrance around the carbonyl group can significantly slow down the reaction. Additionally, the electronic nature of the oxane ring and any substituents can play a role. Electron-donating groups near the carbonyl can decrease its electrophilicity, making it less reactive towards the fluorinating agent.

  • Reagent Stoichiometry and Quality: Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are highly sensitive to moisture.[1] Hydrolysis of the reagent will not only render it inactive but can also introduce HF into the reaction, potentially leading to side reactions. It is crucial to use a fresh, high-quality reagent and ensure all glassware and solvents are scrupulously dry. For less reactive ketones, a stoichiometric excess of the fluorinating agent (typically 1.5 to 3 equivalents) may be necessary to drive the reaction to completion.[2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, reagents like DAST are thermally unstable and can decompose above 90 °C.[3] This decomposition can lead to a decrease in the effective concentration of the fluorinating agent and the formation of unwanted byproducts. It is essential to carefully control the reaction temperature, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature or slightly above.[4]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion of Oxane Ketone check_reagent Verify Reagent Quality and Stoichiometry start->check_reagent check_conditions Assess Reaction Conditions (Temp. & Time) check_reagent->check_conditions Reagent OK increase_reagent Increase Reagent Equivalents (1.5-3 eq.) check_reagent->increase_reagent Inactive or Insufficient check_substrate Evaluate Substrate Reactivity check_conditions->check_substrate Conditions OK optimize_temp Optimize Temperature Profile (e.g., -78°C to RT) check_conditions->optimize_temp Suboptimal Temp. prolong_time Increase Reaction Time check_conditions->prolong_time Insufficient Time lewis_acid Consider Lewis Acid Catalyst check_substrate->lewis_acid Low Reactivity increase_reagent->optimize_temp success Improved Yield optimize_temp->success prolong_time->success lewis_acid->success reaction_pathways start Oxane Ketone intermediate Fluoro-oxasulfurane Intermediate start->intermediate + DAST/Deoxo-Fluor ring_opening Ring-Opened Products start->ring_opening + HF (from hydrolysis) Ring Protonation product gem-Difluorooxane (Desired Product) intermediate->product SN2-type Substitution vinyl_fluoride Vinyl Fluoride (Elimination) intermediate->vinyl_fluoride E2 Elimination (Enolizable Ketones)

Caption: Competing reaction pathways in oxane fluorination.

Part 2: Frequently Asked Questions (FAQs)

Q4: Which fluorinating agent is better for my oxane substrate: DAST or Deoxo-Fluor?

A4: Both DAST and Deoxo-Fluor are effective for the gem-difluorination of ketones. However, Deoxo-Fluor offers a significant advantage in terms of thermal stability. [3][5]This makes it a safer choice, especially for larger-scale reactions or for substrates that require elevated temperatures to react. For sensitive oxane substrates where decomposition or side reactions are a concern, the milder and more stable nature of Deoxo-Fluor is generally preferred.

Q5: How can I effectively monitor the progress of my gem-difluorination reaction?

A5: Thin-layer chromatography (TLC) is a common method, but co-elution of the starting material and product can sometimes be an issue. A more definitive method is ¹⁹F NMR spectroscopy. A small aliquot of the reaction mixture can be analyzed to observe the disappearance of the fluorinating agent and the appearance of the product's characteristic ¹⁹F NMR signal. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying byproducts. [5] Q6: My crude product is difficult to purify. What are some recommended strategies?

A6: Purification can be challenging due to the similar polarities of the desired product and unreacted starting material or byproducts.

  • Aqueous Workup: It is crucial to carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining fluorinating agent and acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system is necessary to achieve good separation. It may be beneficial to use a gradient elution.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger quantities.

Part 3: Experimental Protocols and Data

General Protocol for gem-Difluorination of an Oxane Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Oxane ketone substrate

  • Deoxo-Fluor or DAST

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the oxane ketone (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the fluorinating agent (Deoxo-Fluor or DAST, 1.5-3.0 equivalents) dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Quenching: Carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Fluorinating Agents and Conditions
EntrySubstrateFluorinating Agent (eq.)Temp (°C)Time (h)Yield (%)Ref.
1CyclohexanoneDAST (1.5)RT1285[2]
2CyclohexanoneDeoxo-Fluor (1.5)RT1290[5]
34-tert-ButylcyclohexanoneDAST (2.0)252475[6]
44-tert-ButylcyclohexanoneDeoxo-Fluor (2.0)252482[5]

Note: Yields are representative and will vary depending on the specific substrate and reaction scale.

References

  • DMPU/HF (HF content 65 wt %/wt) is an ideal nucleophilic fluorination reagent for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins reaction. When compared to classical nucleophilic fluorination reagents like pyridine/HF, DMPU/HF give... PubMed, 2015.
  • Fluorine-Retentive Strategies for the Functionaliz
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal.
  • Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones.
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activ
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
  • Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.
  • Deoxofluor. Enamine.
  • Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). SigmaAldrich.cn.
  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. 2024.
  • Deoxyfluorination: A Detailed Overview of Recent Developments. Who we serve, 2024.
  • Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines.
  • gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions. PubMed, 2024.
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjug
  • gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride | Request PDF.
  • Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides | Organic Letters.
  • (PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Fluorination by sulfur tetrafluoride. Wikipedia.
  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. PMC.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • The Dark Side of Fluorine. PMC, 2019.
  • Asymmetric synthesis of 2,2‐difluorotetrahydrofurans from... | Download Scientific Diagram.
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. 2026.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals, 2024.
  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isol
  • August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E".
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.
  • Catalytic Degradation of Aliphatic Ethers using the Lewis Superacidic Bis(perfluoropinacolato)silane.
  • The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. Benchchem.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC, NIH.
  • Synthesis of gem-Difluorinated Oxa/Azaspiro[2.
  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. MDPI, 2022.
  • Technical Support Center: Synthesis of 2,2-Difluoropropane. Benchchem.
  • Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. PMC, 2022.

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Technical Support Center: Handling Moisture Sensitivity of Fluorinated Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: FAC-HANDLE-001 Subject: Comprehensive Guide to Stability, Transfer, and Troubleshooting[1]

Executive Summary & Safety Warning

CRITICAL HAZARD ALERT: Fluorinated acid chlorides (e.g., Trifluoroacetyl chloride, Pentafluorobenzoyl chloride) exhibit significantly higher electrophilicity than their non-fluorinated counterparts due to the strong electron-withdrawing nature of fluorine.[1]

Upon contact with moisture, they undergo rapid hydrolysis.[1] While standard acid chlorides release Hydrogen Chloride (HCl), fluorinated analogs release HCl and the corresponding Fluorinated Carboxylic Acid (e.g., Trifluoroacetic acid - TFA).[1]

  • Note: While the C-F bond is generally stable to hydrolysis, Hydrogen Fluoride (HF) may be present as a manufacturing impurity or generated during thermal decomposition.[1] Always handle with the assumption that trace HF may be present.[1]

Tier 1: Immediate Triage (Visual Diagnostics)[1][2]

User Question: "My bottle of acid chloride is fuming white smoke when I open the secondary container. Is it compromised?"

Technical Diagnosis: White fumes are the result of the acid chloride reacting with atmospheric moisture to form an aerosol of hydrochloric acid and fluorinated acid (e.g., TFA).[1] This indicates a breach in containment but does not necessarily mean the bulk reagent is ruined if the exposure was brief.[1]

Diagnostic Decision Tree

Use this workflow to determine the viability of your reagent.

FumingDiagnosis start Observation: White Fumes Visible check_cap Check Cap/Septum Integrity start->check_cap is_sealed Septum/Cap Intact? check_cap->is_sealed sealed_yes Brief exposure (Humidity > 40%) is_sealed->sealed_yes Yes sealed_no Visible cracks or loose cap is_sealed->sealed_no No action_purge Action: Purge headspace with N2/Ar for 5 mins sealed_yes->action_purge action_nmr Action: Run 19F NMR (Check for Acid Peak) sealed_no->action_nmr action_purge->action_nmr result_good Result: Single Peak (Reagent Viable) action_nmr->result_good result_bad Result: Broad/Shifted Peak (Hydrolyzed -> Dispose) action_nmr->result_bad

Figure 1: Decision logic for assessing reagent integrity upon observing hydrolysis fumes.

Tier 2: Storage & Material Compatibility

User Question: "Can I store these in standard glass bottles with rubber septa? What seals should I use?"

Technical Guidance: Standard rubber septa are permeable to moisture over time and can be degraded by the corrosive vapors of fluorinated species.[1]

Material Compatibility Matrix
MaterialCompatibilityNotes
Borosilicate Glass High Safe for storage.[1] Caution: If HF impurities are suspected (rare but possible), glass etching may occur over years.[1]
PTFE (Teflon) Excellent The gold standard for liners, tubing, and seals.[1] Inert to almost all fluorinated acyl halides [1].[1]
Viton (FKM) Restricted Avoid. While good for some chemicals, Viton degrades in the presence of organic acids (like TFA formed by hydrolysis) and certain acyl halides [2].[1]
Stainless Steel (304/316) Moderate Acceptable for anhydrous storage (cylinders).[1] Rapid corrosion occurs if moisture enters (HCl formation).[1]
Parafilm Fail Do not use. Permeable to moisture and dissolved by organic vapors.[1]

Storage Protocol:

  • Primary Seal: Use a PTFE-lined screw cap or a high-quality PTFE-faced silicone septum (e.g., Sure/Seal™).[1]

  • Secondary Containment: Store the bottle inside a secondary jar containing a desiccant (Drierite or P2O5) and an acid gas absorber (calcium carbonate).[1]

  • Temperature:

    • Liquids (e.g., Pentafluorobenzoyl chloride): 2–8°C.[1]

    • Gases/Volatiles (e.g., Trifluoroacetyl chloride): Store cylinders in a cool, well-ventilated area below 25°C.[1]

Tier 3: Operational Troubleshooting (Synthesis & Transfer)

User Question: "I keep getting low yields and anhydride impurities. How do I transfer the reagent without introducing water?"

Technical Guidance: The "anhydride impurity" (


) forms when the acid chloride reacts with the hydrolyzed carboxylic acid.[1] This is a symptom of moisture ingress during transfer.[1]

Handling Volatiles (e.g., Trifluoroacetyl Chloride, bp -27°C):

  • Do not attempt to syringe directly from a cylinder at room temperature.[1] The vapor pressure will force liquid out uncontrollably.[1]

  • Method: Connect the cylinder to a cold trap (-78°C) via PTFE tubing.[1] Condense the required amount of gas into a liquid, then transfer the liquid via cannula to your reaction vessel [3].[1]

Handling Liquids (e.g., Pentafluorobenzoyl Chloride, bp ~158°C):

  • Use the Positive Pressure Cannula Method .[1] Avoid standard syringes if possible, as the plunger can seize if hydrolysis occurs inside the barrel.[1]

Protocol: Positive Pressure Cannula Transfer

CannulaTransfer Source Source Bottle (Septum Sealed) Dest Reaction Flask (Under N2) Source->Dest Liquid forced through PTFE Cannula Vent Oil Bubbler Dest->Vent Gas Bleed (Bubbler) N2_Source Inert Gas Line (Positive Pressure) N2_Source->Source Pressurize Headspace

Figure 2: Workflow for moisture-free transfer using positive inert gas pressure.

  • Dry Everything: Oven-dry all glassware and needles overnight.[1]

  • Purge: Flush the cannula with N2 before inserting it into the liquid.[1]

  • Pressure Differential: Insert a short needle (N2 inlet) into the source bottle.[1] Insert one end of the cannula into the source liquid and the other into the destination flask.[1]

  • Transfer: Block the N2 exit on the source bottle briefly to force liquid through the cannula.

Tier 4: Emergency & Disposal[1][2][3][4]

User Question: "How do I safely quench the excess reagent? I'm afraid of a violent reaction."

Technical Guidance: Never add water directly to neat fluorinated acid chlorides.[1] The reaction is exothermic and will generate a cloud of acidic mist instantly.[1]

Safe Quenching Protocol:

  • Dilution: Dilute the residual acid chloride with a non-reactive solvent (e.g., Toluene or Dichloromethane) to <10% concentration.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • The "Soft" Quench: Add an alcohol first (e.g., Isopropanol or tert-Butanol).[1]

    • Reasoning: Alcohols react to form esters.[1] This reaction is less violent than hydrolysis and produces HCl but no immediate mist if contained [4].[1]

  • Final Hydrolysis: Once the exothermic reaction subsides, slowly add water.[1]

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Warning: This will bubble (

      
      ).[1] Ensure adequate headspace.[1][2][3][4]
      
  • Disposal: Check pH (target 6-8) before disposing as halogenated organic waste.

References
  • Cal-Pac Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility.[1] Retrieved from [Link]

  • Ace Glass. (n.d.).[1] O-Ring Chemical Compatibility (Viton vs. Acetyl Chloride). Retrieved from [Link]

  • Oakwood Chemical. (1999).[1] Trifluoroacetyl Chloride Safety Data Sheet. Retrieved from [Link]

  • University of Notre Dame. (2015). SOP: Quenching of Reactive/Pyrophoric Substances. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of Fluorinated Oxane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of separating fluorinated oxane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of resolving structurally similar fluorinated compounds. The introduction of fluorine into an oxane ring system dramatically alters its physicochemical properties, including polarity, pKa, and conformational rigidity, making the separation of its isomers a non-trivial task.[1]

This resource moves beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, grounded in established scientific principles.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, frequently encountered problems in the chromatography of fluorinated oxane isomers. Each issue is followed by an analysis of probable causes and a systematic approach to resolution.

Issue 1: Poor or No Resolution Between Stereoisomers (Enantiomers/Diastereomers)

Probable Cause(s): The primary challenge in separating stereoisomers is their identical or near-identical physical properties in an achiral environment. For diastereomers, subtle differences in their three-dimensional structure may not be sufficient to induce differential partitioning on standard stationary phases like C18. Enantiomers will not be separated at all without a chiral environment. The high electronegativity of fluorine can further mask subtle structural differences or, conversely, be the key to unlocking selectivity if the right stationary phase is chosen.

Systematic Solutions:

  • Stationary Phase Selection is Critical: Standard C18 columns rely on hydrophobic interactions, which are often insufficient for isomer separation.[2] Your first and most critical step is to screen alternative stationary phases that offer different interaction mechanisms.

    • Pentafluorophenyl (PFP) Phases: These are often the first choice for fluorinated compounds. They provide a suite of interactions including π-π, dipole-dipole, charge transfer, and ion-exchange capabilities, which can be highly effective for separating positional and structural isomers.[3][4]

    • Fluorinated Alkyl Phases: These phases can offer enhanced retention and unique selectivity for halogenated compounds through "fluorophilic" interactions, where fluorinated analytes are retained more strongly than their non-fluorinated counterparts.[3][5][6]

    • Chiral Stationary Phases (CSPs): For enantiomeric separation, a CSP is mandatory. The direct approach using a CSP is far more common and efficient than indirect methods involving derivatization.[7] Common CSPs are based on polysaccharides (cellulose or amylose derivatives), which are effective for a broad range of compounds.

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity. Methanol, being a protic solvent, can engage in hydrogen bonding interactions that ACN cannot, potentially differentiating between isomers with accessible hydrogen-bond donors or acceptors.[2]

    • Additives and Buffers: For ionizable oxanes, controlling the mobile phase pH with a buffer (e.g., ammonium acetate, formic acid) is essential for consistent retention and peak shape. The addition of a buffer can improve separation by ensuring a consistent ionization state for the analytes.[4]

  • Temperature Control: Column temperature affects mobile phase viscosity, reaction kinetics, and mass transfer. Lowering the temperature often improves resolution for closely eluting peaks by increasing retention and enhancing subtle intermolecular interactions. Experiment with temperatures between 25°C and 45°C.

Issue 2: Pronounced Peak Tailing, Especially for Basic Fluorinated Oxanes

Probable Cause(s): Peak tailing is typically a result of secondary, undesirable interactions between the analyte and the stationary phase.[8] For fluorinated basic compounds, the primary culprit is often the interaction between a protonated amine on the oxane ring and acidic, residual silanol groups (Si-OH) on the surface of silica-based columns.[8][9]

Systematic Solutions:

  • Use High-Purity, End-Capped Columns: Modern, Type B silica columns have a much lower concentration of acidic silanol groups and are extensively end-capped to shield the remaining ones. This is the single most effective way to reduce silanol interactions.[8]

  • Mobile Phase pH Adjustment: For basic analytes, operating at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) keeps the silanol groups in their neutral, non-ionized state, minimizing their ability to interact with the positively charged analyte.[8] Conversely, operating at a mid-range pH can sometimes be problematic if it's near the pKa of the silanols.

  • Employ a Competing Base: Adding a small amount of a "tail-suppressing" agent like triethylamine (TEA) to the mobile phase can be effective. The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[10]

  • Check for Column Contamination: Accumulation of strongly retained impurities at the column head can create active sites that cause tailing.[9][11] If performance degrades over time, flushing the column with a strong solvent or replacing the guard column is recommended.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common chromatographic problems encountered with fluorinated oxane isomers.

TroubleshootingWorkflow start Problem Observed (e.g., Poor Resolution, Tailing) sys_check Step 1: Basic System & Method Checks Verify mobile phase prep (pH, composition) Ensure correct column is installed Check for leaks & pressure fluctuations Confirm system suitability with standard start->sys_check eval_chrom Step 2: Evaluate Chromatogram Are all peaks affected or only the analyte? Is the issue retention time drift, peak shape, or resolution? sys_check->eval_chrom peak_shape Step 3a: Address Peak Shape (Tailing) Use high-purity, end-capped column Adjust mobile phase pH (typically low pH for bases) Add competing base (e.g., TEA) Reduce sample load eval_chrom->peak_shape Tailing resolution Step 3b: Address Poor Resolution Screen alternative stationary phases (PFP, Fluoroalkyl) Optimize organic modifier (ACN vs. MeOH) Adjust column temperature Optimize gradient slope eval_chrom->resolution Poor Resolution retention Step 3c: Address Retention Time Drift Increase column equilibration time Ensure consistent mobile phase prep Verify stable column temperature eval_chrom->retention Drifting RTs final_check Step 4: Final Validation Confirm robustness with multiple injections Document optimized parameters peak_shape->final_check resolution->final_check retention->final_check

Caption: A systematic workflow for troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode and starting point for separating a new pair of fluorinated oxane diastereomers?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and accessible starting point.[12] However, due to the unique properties of fluorinated molecules, a parallel screening approach is highly recommended.

Recommended Starting Protocol:

  • Column Screening: Test at least two columns with orthogonal selectivity:

    • A standard C18 column (for baseline hydrophobic separation).

    • A Pentafluorophenyl (PFP) column (to leverage polar and fluorophilic interactions).[3][4]

  • Initial Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 15-20 minutes. This will help determine the approximate elution conditions and reveal if separation is feasible.[12]

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 30°C.

  • Analysis: Compare the chromatograms from both columns. The PFP phase will often provide a different elution order and superior selectivity for fluorinated isomers.[3] From the scouting run, you can then develop a more focused, shallower gradient or even an isocratic method.

Q2: When should I consider Supercritical Fluid Chromatography (SFC) instead of HPLC?

A2: SFC is an excellent alternative to HPLC and is often superior for separating fluorinated compounds, particularly isomers.[13] Consider SFC when:

  • Solubility is an issue: Fluorinated compounds can have poor solubility in common HPLC solvents. Supercritical CO2, the primary mobile phase in SFC, has excellent solvating power for many fluorinated molecules.[14]

  • High throughput is needed: SFC methods are typically 3 to 5 times faster than HPLC methods due to the low viscosity and high diffusivity of the mobile phase, which allows for higher flow rates and very rapid column equilibration.[13]

  • You are separating multiple isomers or chiral compounds: SFC is highly efficient for isomer separations and is a preferred technique for preparative-scale chiral separations due to its speed and reduced solvent consumption.[7][13]

  • You need orthogonal selectivity: SFC provides very different selectivity compared to RP-HPLC, making it a powerful tool when HPLC methods fail.[15]

Q3: How does the position of the fluorine atom on the oxane ring affect separation?

A3: The position of fluorine substitution is a critical determinant of chromatographic behavior. A C-F bond significantly alters the local electronic environment and conformational preferences of the molecule.

  • Dipole Moment: Fluorine's high electronegativity creates a strong local dipole. The position of this dipole relative to other functional groups in the molecule affects the overall molecular polarity and its ability to interact with polar stationary phases. Isomers with different fluorine positions will have different net dipole moments, which can be exploited for separation on phases like PFP.

  • Basicity (pKa): A fluorine atom close to a basic nitrogen within the oxane ring will lower the nitrogen's pKa through an inductive effect, making it less basic. Positional isomers may therefore have different ionization states at a given mobile phase pH, leading to significant differences in retention on ion-exchange or even reversed-phase columns.[1]

  • Conformational Rigidity: Strategic fluorination can lock the molecule into a preferred conformation. Different isomers may thus present different shapes to the stationary phase, allowing for shape-based separation mechanisms to become effective.

Data & Protocols

Table 1: Comparison of Stationary Phases for Fluorinated Isomer Separation
Stationary PhasePrimary Interaction Mechanism(s)StrengthsCommon Applications & Considerations
C18 (Octadecylsilane) Hydrophobic (van der Waals)Ubiquitous, good for general-purpose reversed-phase.Often shows insufficient selectivity for closely related isomers. Good as a baseline for comparison.[3][5]
PFP (Pentafluorophenyl) π-π, dipole-dipole, ion-exchange, hydrophobicExcellent selectivity for positional isomers, halogenated compounds, and those with aromatic rings.[3][4]The go-to starting point for difficult fluorinated isomer separations. Elution order can be very different from C18.
Fluorinated Alkyl Fluorophilic, hydrophobicEnhanced retention for fluorinated analytes compared to their non-fluorinated analogs.[5][6]Useful when separating a fluorinated target from non-fluorinated impurities or starting materials.
Chiral Stationary Phase (CSP) Enantioselective (e.g., inclusion, H-bonding, dipole)The only method for direct separation of enantiomers.Required for chiral purity analysis. Polysaccharide-based columns are a versatile first choice.[7]
Experimental Protocol: Systematic Method Development for Novel Fluorinated Oxane Diastereomers

This protocol provides a step-by-step workflow for developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs > 1.5) for a pair of fluorinated oxane diastereomers.

1. System Preparation:

  • Ensure the HPLC/UPLC system is functioning correctly. Perform a system suitability test if required.
  • Prepare fresh mobile phases:
  • A: 0.1% Formic Acid in HPLC-grade Water
  • B: 0.1% Formic Acid in HPLC-grade Acetonitrile
  • Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~50 µg/mL.

2. Phase 1: Column and Organic Modifier Screening:

  • Step 2.1: Install a PFP column (e.g., 100 x 2.1 mm, 1.9 µm). Set column temperature to 30°C.
  • Step 2.2: Perform a scouting gradient run: 5-95% B over 15 min.
  • Step 2.3: Replace mobile phase B with 0.1% Formic Acid in Methanol. Repeat the scouting gradient.
  • Step 2.4 (Optional): Repeat steps 2.1-2.2 with a C18 column for comparison.
  • Step 2.5 Analysis: Evaluate the results. Identify the column and organic modifier combination that provides the best initial separation or "selectivity" (alpha), even if the resolution is poor. Proceed with this combination.

3. Phase 2: Gradient Optimization:

  • Based on the scouting run, calculate the gradient slope and focus the gradient around the elution time of the isomers.
  • Example: If isomers eluted at 40% B in the scouting run, design a new, shallower gradient: 30-50% B over 20 min.
  • Run the new gradient. The goal is to increase the separation between the peaks. Adjust the gradient range and slope iteratively until baseline resolution is achieved.

4. Phase 3: Fine-Tuning and Isocratic Conversion (Optional):

  • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.
  • Isocratic Method: If the optimized gradient is very shallow, an isocratic method may be possible and more robust. Calculate the average mobile phase composition at which the peaks elute and run an isocratic method at that percentage.

5. Method Validation:

  • Once the desired separation is achieved, inject the sample multiple times (n=5) to confirm the reproducibility of retention time and peak area.
Method Development Strategy Diagram

MethodDevelopment start Start: New Fluorinated Oxane Isomer Pair screening Phase 1: Screening Column Screening C18 vs. PFP vs. Fluoroalkyl Modifier Screening Acetonitrile vs. Methanol start->screening decision1 Select Best Column/ Modifier Combination (Highest Selectivity) screening->decision1 grad_opt Phase 2: Gradient Optimization Run broad scouting gradient (5-95% B) Calculate optimal slope Run shallow, focused gradient decision1->grad_opt decision2 Resolution > 1.5? grad_opt->decision2 fine_tune Phase 3: Fine-Tuning Optimize Temperature Adjust pH / Additives Consider Isocratic Method decision2->fine_tune No end End: Robust & Validated Method decision2->end Yes fine_tune->grad_opt

Caption: A logical flow for developing a separation method for fluorinated isomers.

References

  • Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC).
  • Cresswell, A. J., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2635–2648. Available from: [Link]

  • Kaser, D., et al. (2025). Non-Target Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ChemRxiv. Available from: [Link]

  • Kaser, D., et al. (2025). Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. Environmental Science & Technology. Available from: [Link]

  • University of Southampton. (2012). Supercritical Fluid Chromatography (SFC). Available from: [Link]

  • Kaser, D., et al. (2025). Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. PubMed. Available from: [Link]

  • Satinder, A. (Year unknown). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Li, Z., & Chan, T. R. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • Wang, Z., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. Available from: [Link]

  • Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available from: [Link]

  • Van Arnum, P. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available from: [Link]

  • ResearchGate. (2025). Fluorinated Heterocycles. Available from: [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • Scott, R. P. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry. Available from: [Link]

  • Hollingworth, C., & Gouverneur, V. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 9(3), 500-510. Available from: [Link]

  • Molnar Institute. (Year unknown). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Przybyciel, M. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (Year unknown). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • Zareba, G., & Zborowski, J. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available from: [Link]

  • Peace, M. R., & Smith, M. L. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Available from: [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • Welihinda, A. A., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. Available from: [Link]

  • Thermo Fisher Scientific. (Year unknown). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available from: [Link]

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 4,4-Difluoro-3-propyloxetan-3-carboxylic acid: NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and physicochemical properties. The oxetane ring, a four-membered cyclic ether, has also emerged as a valuable motif, often serving as a polar surrogate for gem-dimethyl or carbonyl groups. The convergence of these two structural features in molecules like 4,4-Difluoro-3-propyloxetan-3-carboxylic acid presents unique analytical challenges and necessitates a robust characterization strategy. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the comprehensive structural elucidation of this novel fluorinated oxetane.

The Central Role of NMR Spectroscopy

NMR spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules, and its utility is particularly pronounced for fluorinated compounds. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful analytical handle.[1][2] A multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is indispensable for the complete characterization of 4,4-Difluoro-3-propyloxetan-3-carboxylic acid.

Predicted NMR Spectral Features

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on extensive data for related fluorinated oxetanes and other organofluorine compounds.[3]

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The propyl group will exhibit characteristic multiplets for its CH₃, CH₂, and CH₂ protons. The two diastereotopic methylene protons of the oxetane ring (at the C2 position) will likely appear as two distinct doublets of doublets due to geminal coupling to each other and vicinal coupling to the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum, typically acquired with proton decoupling, will show distinct signals for each carbon atom. The carbon of the carboxylic acid will be the most downfield signal. The quaternary carbon C3, bonded to two fluorine atoms, the propyl group, and the carboxyl group, will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The C4 carbon, bonded to the two fluorine atoms, will also appear as a triplet with a large ¹JCF coupling constant. The C2 methylene carbon of the oxetane ring will be split into a triplet by the two geminal fluorine atoms (²JCF). The propyl group carbons will appear in the aliphatic region.

¹⁹F NMR Spectroscopy: The fluorine spectrum is often the most informative for such compounds. Due to the geminal disposition of the two fluorine atoms, they are chemically equivalent and are expected to give rise to a single resonance.[1] This signal will likely be a triplet due to vicinal coupling with the two methylene protons on the C2 position of the oxetane ring (³JHF). Long-range couplings to the protons of the propyl group may also be observed, leading to a more complex multiplet. The chemical shift of the ¹⁹F signal will be characteristic of a CF₂ group adjacent to a quaternary carbon.[4]

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) in Hz
¹H
-COOH10-13br s-
Oxetane-CH₂4.5-5.0d²JHH ≈ 10-12
Propyl-CH₂1.8-2.2m-
Propyl-CH₂1.3-1.6m-
Propyl-CH₃0.8-1.1t³JHH ≈ 7
¹³C
-COOH170-180s-
C4 (CF₂)110-125t¹JCF ≈ 250-300
C3 (C-CF₂)80-95t¹JCF ≈ 20-30
Oxetane-CH₂70-80t²JCF ≈ 20-25
Propyl-CH₂30-40s-
Propyl-CH₂15-25s-
Propyl-CH₃10-15s-
¹⁹F -90 to -120t³JHF ≈ 15-25

Table 1: Predicted NMR Data for 4,4-Difluoro-3-propyloxetan-3-carboxylic acid.

Experimental Protocol: NMR Analysis

A rigorous and systematic approach is crucial for obtaining high-quality NMR data.

G cluster_question Analytical Question cluster_technique Recommended Technique cluster_rationale Rationale q1 Complete 3D Structure & Connectivity? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) q1->NMR q2 Molecular Weight & Formula? MS Mass Spectrometry (High Resolution) q2->MS q3 Presence of Functional Groups? IR Infrared Spectroscopy q3->IR r1 Provides unambiguous atom-to-atom connectivity and stereochemical information. NMR->r1 r2 Directly measures mass-to-charge ratio, giving molecular weight and elemental composition. MS->r2 r3 Rapidly identifies characteristic vibrations of functional groups. IR->r3

Figure 2: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach

For the definitive characterization of 4,4-Difluoro-3-propyloxetan-3-carboxylic acid, a multi-nuclear and multi-dimensional NMR approach is non-negotiable. It is the only technique that can provide a complete and unambiguous picture of the molecular structure, including the precise connectivity of all atoms and their relative stereochemistry.

However, a truly comprehensive analysis leverages the strengths of multiple techniques. Mass spectrometry serves as an essential tool for confirming the molecular weight and elemental composition, while infrared spectroscopy offers a quick and straightforward method to verify the presence of key functional groups. In a research and development setting, NMR spectroscopy is the gold standard for initial structural elucidation and proof of synthesis. For routine quality control or high-throughput screening, the faster methods of MS and IR can be invaluable. Ultimately, the synergy of these techniques provides the highest level of confidence in the identity and purity of novel chemical entities like 4,4-Difluoro-3-propyloxetan-3-carboxylic acid, which is paramount in the rigorous field of drug development.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
  • Mass spectrometric fragmentation of the oxetanes of 3,5‐dimethylisoxazole, 2,4‐dimethylthiazole and 1‐acetylimidazole. (1981). Organic Mass Spectrometry.
  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Basics of NMR Sample preparation and analysis of NMR analysis d
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2008). Journal of the American Chemical Society.
  • The high resolution FTIR-spectrum of oxetane. (2026). Journal of Molecular Spectroscopy.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015).
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Chemical Science.
  • A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. (1965). Journal of the American Chemical Society.
  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. (2026). Journal of Magnetic Resonance.
  • Chemical Space Exploration of Oxetanes. (2020).
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023).
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (2000). Analytical Chemistry.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (2005). Journal of the American Society for Mass Spectrometry.
  • Chemical Space Exploration of Oxetanes. (2020).
  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry.
  • Fragmentation of aliphatic monocarboxylic acids (XI-XXI). (2018). Journal of Chemical Technology and Metallurgy.
  • 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b).
  • Mass Spectrometry - Examples. University of Arizona. Available at: [Link]

  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022).
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (2000). Analytical Chemistry.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Fluorine NMR. University of California, San Diego.
  • Fluorinated Higher Carboxylic Acids. (2015). Fluorine Chemistry.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxyl
  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • 19F Coupling Constants Table. Alfa Chemistry.
  • Fluorine Coupling Constants. (1973). Progress in Nuclear Magnetic Resonance Spectroscopy.
  • FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes).
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). The Journal of Physical Chemistry B.
  • 13C Chemical Shift Table. University of California, Los Angeles.
  • 3-PHENYL-OXETANE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.
  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). Journal of the Arkansas Academy of Science.
  • FTIR Spectrum Analysis--Meaning and Applic
  • Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. (2023). Journal of Magnetic Resonance.

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Bioisosteric Profiling: Oxane vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Comparison: Oxane (Tetrahydropyran) vs. Piperidine Carboxylic Acids Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Strategic Switch

In medicinal chemistry, the substitution of a piperidine ring with an oxane (tetrahydropyran, THP) ring is a high-impact scaffold hopping strategy. While both are saturated six-membered rings with similar steric volumes (chair conformation), their electronic and physicochemical profiles are radically different.

This guide objectively compares Piperidine-4-carboxylic acid (Isonipecotic acid) and Tetrahydropyran-4-carboxylic acid , serving as model systems to understand the broader implications of this bioisosteric replacement.

Key Differentiators:

  • Basicity: Piperidine is a strong base (pKa ~10-11); Oxane is neutral.

  • Charge State (pH 7.4): Piperidine derivatives are often cationic or zwitterionic; Oxane derivatives are neutral or anionic (if a carboxylic acid is present).

  • Metabolic Liability: Piperidines are prone to oxidative N-dealkylation; Oxanes eliminate this pathway, often extending half-life (

    
    ).
    

Physicochemical Profiling

The fundamental driver for this bioisosteric switch is the modulation of basicity and lipophilicity (LogD).

Comparative Data Table
PropertyPiperidine-4-carboxylic Acid (Isonipecotic Acid)Tetrahydropyran-4-carboxylic AcidImpact of Switch (Piperidine

Oxane)
Structure Nitrogen heterocycle (

amine)
Oxygen heterocycle (Ether)Loss of H-bond donor; Retention of H-bond acceptor.
pKa (Heteroatom)

10.7 (Basic Amine)
Neutral (Ether oxygen not basic in water)Elimination of basic center.
pKa (Carboxylic Acid) 3.734.38 - 4.43Slight increase in acid pKa (reduced inductive withdrawal).
Dominant Species (pH 7.4) Zwitterion (

)
Anion (

)
Shifts from Zwitterionic to Anionic.
LogP (Neutral) -0.08 (Zwitterion dominates)

0.7 - 1.0 (Intrinsic)
Increased Lipophilicity (when comparing neutral scaffolds).
LogD (pH 7.4) Very Low (High Polarity due to charge)-1.13 (Anionic)Modulates permeability; removes cation-trapping liability.
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (O)Loss of key donor interaction; potential loss of potency if NH is critical.
Mechanistic Insight: The "Cationic Erasure"

The most profound effect of replacing piperidine with oxane is the erasure of the cationic center at physiological pH.

  • hERG Inhibition: Basic amines (protonated at pH 7.4) often bind to the hERG potassium channel via

    
    -cation interactions, leading to cardiotoxicity. Switching to the neutral oxane eliminates this interaction.
    
  • Lysosomal Trapping: Lipophilic amines accumulate in acidic lysosomes (pH ~4-5). Oxanes avoid this "cation trapping," potentially altering volume of distribution (

    
    ).
    

Synthetic Accessibility & Protocols

While isonipecotic acid is widely available, the synthesis of tetrahydropyran-4-carboxylic acid requires specific construction of the ether ring.

Protocol A: Synthesis of Tetrahydropyran-4-carboxylic Acid

Method: Double alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This protocol ensures high purity and scalability.

Reagents:

  • Diethyl malonate[1][2][3]

  • Bis(2-chloroethyl) ether[2]

  • Sodium ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Ethanol (EtOH) / DMF

Step-by-Step Methodology:

  • Cyclization (Formation of Diethyl tetrahydropyran-4,4-dicarboxylate):

    • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel. Under

      
       atmosphere, suspend 
      
      
      
      (2.5 equiv) in DMF.
    • Addition: Add diethyl malonate (1.0 equiv) and bis(2-chloroethyl) ether (1.1 equiv).

    • Reaction: Heat to 80-100°C for 12-16 hours. Monitor by TLC/GC.

    • Workup: Filter salts, concentrate DMF, and extract with EtOAc/Water. Distill or crystallize the diester intermediate.

  • Hydrolysis:

    • Dissolve the diester in EtOH. Add aqueous NaOH (3.0 equiv). Reflux for 4 hours.

    • Acidify with conc. HCl to pH 1 to precipitate tetrahydropyran-4,4-dicarboxylic acid.

  • Decarboxylation:

    • Heat the dicarboxylic acid neat (or in high-boiling solvent like xylene) to 160-180°C until

      
       evolution ceases.
      
    • Purification: Recrystallize from EtOAc/Hexane to yield Tetrahydropyran-4-carboxylic acid as a white solid (mp 87-89°C).

Protocol B: Isonipecotic Acid Handling
  • Note: Commercially available.[2] If synthesizing derivatives, protection of the secondary amine (e.g., Boc, Cbz) is required before coupling reactions to prevent self-polymerization or side reactions.

Metabolic Stability & Toxicology Profiles

The metabolic fate of these two rings differs significantly, primarily due to the susceptibility of the nitrogen atom to oxidation.

Diagram: Comparative Metabolic Pathways

The following Graphviz diagram illustrates the divergent metabolic liabilities of the two scaffolds.

MetabolicPathways cluster_0 Piperidine Metabolism (High Liability) cluster_1 Oxane Metabolism (High Stability) Pip Piperidine Scaffold (Secondary Amine) Imine Imine Intermediate Pip->Imine CYP450 (alpha-C Hydroxylation) NDeal N-Dealkylation (Loss of R-group) Pip->NDeal CYP450 (If N-substituted) NOx N-Oxide (FMO mediated) Pip->NOx FMO Aldehyde Ring Opening (Aldehyde/Acid) Imine->Aldehyde Hydrolysis Ox Oxane Scaffold (Ether) NDeal->Ox Bioisosteric Switch Eliminates Pathway Hydroxyl C-Hydroxylation (Minor Pathway) Ox->Hydroxyl CYP450 (Slow) Lactone Lactone (Rare) Hydroxyl->Lactone Oxidation

Caption: Comparative metabolic fates. Piperidines (blue) face rapid clearance via N-dealkylation and N-oxidation. Oxanes (red) are metabolically robust, with only minor C-hydroxylation pathways.

Toxicology Implications[4][5]
  • Reactive Metabolites: Piperidine oxidation can generate reactive iminium ions (potential genotoxicity/covalent binding). Oxanes generally do not form reactive electrophiles.

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) induce phospholipidosis. Replacing the basic piperidine with oxane mitigates this risk entirely.

Decision Framework: When to Switch?

Use this logic flow to determine if an Oxane replacement is suitable for your lead compound.

DecisionTree Start Lead Compound contains Piperidine Ring Q1 Is the basic Nitrogen essential for binding (Salt Bridge)? Start->Q1 Keep Retain Piperidine (Or try 4-aminocyclohexane) Q1->Keep Yes (Critical H-bond/Ionic) Q2 Is there a hERG liability or high clearance? Q1->Q2 No (Solvent exposed/linker) Branch1_Yes Yes Branch1_No No Switch SWITCH TO OXANE (Tetrahydropyran) Q2->Switch Yes (Reduce pKa/Lipophilicity) Consider Consider Switch for Patentability/PhysChem Q2->Consider No (Optimization)

Caption: Strategic decision tree for scaffold hopping from piperidine to tetrahydropyran.

Case Study: GABA Uptake Inhibitors

A classic example of this bioisosterism is found in the design of GABA uptake inhibitors.

  • Compound A (Piperidine): Isonipecotic acid acts as a zwitterionic GABA agonist. It cannot cross the Blood-Brain Barrier (BBB) efficiently due to its zwitterionic nature at physiological pH.

  • Compound B (Oxane): Tetrahydropyran-4-carboxylic acid lacks the amine. While it loses affinity for the GABA transporter (which requires the cation), it serves as a critical negative control or a starting point for prodrugs that require a neutral core.

  • Drug Example: In the development of Tiagabine (GABA uptake inhibitor), the nipecotic acid moiety (piperidine-3-carboxylic acid) is crucial. Replacing it with an oxane analog results in loss of activity, demonstrating that when the nitrogen participates in a salt bridge, the bioisostere fails. However, in Gilteritinib (FLT3 inhibitor), a tetrahydropyran ring is successfully used as a solvent-exposed solubilizing group that avoids the hERG liabilities of a piperidine.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kerr, D. I., & Ong, J. (1992).[4] GABA agonists and antagonists.[4] Medicinal Research Reviews, 12(6), 593–636.[4] Link

  • Wibaut, J. P. (1944). Preparation of Piperidine-4-carboxylic acid.[5][6] Recueil des Travaux Chimiques des Pays-Bas. (Historical Reference for Isonipecotic acid synthesis).

  • US Patent 5580994A. (1996). Process for preparing tetrahydropyran-4-carboxylic acid and its esters. Link

  • PubChem Compound Summary. (2025). Tetrahydro-2H-pyran-4-carboxylic acid (CID 78046). Link

  • Paine, S. W., et al. (2010). Prediction of the pKa of Basic Compounds. Drug Discovery Today. (Context for Piperidine basicity).

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A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular design, particularly in pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly alter the fundamental properties of a molecule. This guide offers an in-depth comparison of the chemical, thermal, and metabolic stability of fluorinated versus non-fluorinated carboxylic acids, grounded in experimental data and established scientific principles. Understanding these differences is paramount for professionals seeking to modulate molecular stability, reactivity, and biological fate.

The Foundational Principle: Fluorine's Inductive Effect

The enhanced stability of fluorinated carboxylic acids is primarily rooted in the powerful inductive effect of the fluorine atom. As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the carbon backbone of a molecule.[1][2] This effect has significant consequences for the carboxylic acid moiety.

When a carboxylic acid deprotonates to form its conjugate base (a carboxylate anion), the negative charge is delocalized across the two oxygen atoms. Fluorine atoms attached near this group pull electron density away from the carboxylate, further dispersing and stabilizing the negative charge.[1][3] A more stable conjugate base corresponds to a stronger acid, a principle reflected in lower pKa values.[1][4]

This fundamental electronic influence is the cornerstone for understanding the heightened chemical, thermal, and metabolic stability observed in fluorinated analogues.

Chemical Stability: A Quantitative Look at Acidity (pKa)

The most direct measure of a carboxylic acid's chemical stability, in the context of its acidic proton, is its pKa value. Fluorination dramatically increases acidity (i.e., lowers the pKa). This enhancement is governed by two key factors:

  • Number of Fluorine Atoms: The acid-strengthening effect is additive. Acidity increases with each fluorine atom attached to the α-carbon (the carbon adjacent to the carboxyl group).[1]

  • Position of Fluorine Atoms: The inductive effect weakens with distance. A fluorine atom closer to the carboxyl group exerts a more potent electron-withdrawing effect.[1][5]

The following data quantitatively illustrates this trend:

Carboxylic AcidChemical FormulapKa Value
Non-Fluorinated
Acetic AcidCH₃COOH4.76
Propanoic AcidCH₃CH₂COOH4.87
Butyric AcidCH₃CH₂CH₂COOH4.82
Fluorinated Acetic Acids
Fluoroacetic AcidFCH₂COOH2.58
Difluoroacetic AcidF₂CHCOOH1.22
Trifluoroacetic AcidF₃CCOOH0.03
Table 1: Comparison of pKa values for a series of non-fluorinated and fluorinated carboxylic acids, demonstrating the significant increase in acidity with fluorination.[1]

This dramatic increase in acidity has profound implications in drug design, influencing a molecule's solubility, receptor binding interactions, and overall pharmacokinetic profile.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} endom Caption: Inductive effect of fluorine stabilizing the fluoroacetate anion.

Thermal Stability: The Strength of the C-F Bond

The thermal stability of a molecule is dictated by the energy required to break its chemical bonds. The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry.[8][9] This exceptional strength is a result of the significant electronegativity difference between carbon and fluorine, which imparts partial ionic character to the bond and leads to a powerful electrostatic attraction.[9][10]

  • Bond Dissociation Energy (BDE): The C-F bond has a BDE of up to 130 kcal/mol.[9] This is substantially higher than the BDE of a typical C-H bond (approx. 105 kcal/mol) and other carbon-halogen bonds.[9]

BondBond Dissociation Energy (kcal/mol)
C-F ~115 - 130
C-H~105
C-Cl~84
C-Br~72
C-I~58
Table 2: Comparison of bond dissociation energies (BDEs) for carbon-halogen and carbon-hydrogen bonds. The C-F bond is significantly stronger, contributing to the enhanced thermal and chemical stability of fluorinated compounds.[9]

This high bond energy means that significantly more thermal energy is required to initiate decomposition of fluorinated compounds compared to their non-fluorinated counterparts.[11][12] This property is critical in materials science, where fluoropolymers are valued for their durability and resistance to high temperatures.[12] While complex decomposition pathways exist, the inherent strength of the C-F bond is the primary reason for the superior thermal stability of perfluorinated acids.[13][14]

Metabolic Stability: A Key Advantage in Drug Development

In drug discovery, a major challenge is preventing the rapid breakdown of a drug molecule by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[15][16] These enzymes often work by oxidizing vulnerable C-H bonds.

Replacing a hydrogen atom with a fluorine atom at a metabolically susceptible position is a widely used and effective strategy to enhance a drug's metabolic stability.[17][18] This "metabolic blocking" strategy leverages the strength of the C-F bond.[17] The CYP enzymes are typically unable to break the robust C-F bond, thus preventing oxidation at that site. This can lead to:

  • Increased drug half-life: The drug remains in circulation longer.

  • Improved oral bioavailability: More of the drug is absorbed without being metabolized first.

  • Reduced patient-to-patient variability: Less reliance on individual differences in metabolic enzyme activity.

While the C-F bond strength is a major factor, fluorine's electronic effects can also alter a molecule's affinity for metabolizing enzymes, further influencing its metabolic profile.[18][19] The judicious incorporation of fluorine is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic properties of drug candidates.[20]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} endom Caption: Fluorine atoms block sites of oxidative metabolism by CYP450 enzymes.

Experimental Protocols for Stability Assessment

To provide a self-validating framework, the following are detailed methodologies for quantifying the stability parameters discussed.

Protocol 1: pKa Determination via Potentiometric Titration

This method precisely measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).[21][22]

Methodology:

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[23][24]

    • Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Accurately weigh and dissolve the carboxylic acid sample in deionized water to a known concentration (e.g., 1-10 mM).[23]

    • Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M potassium chloride (KCl).[23][24]

  • Titration:

    • Place the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.[23]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from a burette.[1]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.[1]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[23] This point corresponds to the inflection point of the titration curve.[24]

Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate, revealing its thermal stability and decomposition profile.[25][26]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into an inert TGA crucible (e.g., platinum or aluminum).[27][28]

    • Ensure the sample is representative of the bulk material.[27]

  • Instrument Setup:

    • Place the crucible onto the highly sensitive microbalance within the TGA instrument.[29]

    • Set the desired temperature program. For dynamic thermogravimetry, a linear heating rate (e.g., 5-10 °C/min) is applied from room temperature to a final temperature (e.g., 900 °C).[28][29]

    • Establish a controlled atmosphere by purging the furnace with an inert gas, such as nitrogen, to prevent oxidative degradation.[26][29]

  • Data Analysis:

    • The instrument records the sample mass as a function of temperature.

    • The resulting thermogram plots percent weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.[26] Plateaus in the curve indicate regions of thermal stability.[26]

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing a crucial prediction of its in vivo clearance.[30][31]

Methodology:

  • Incubation Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[30]

    • In a reaction tube, combine the test compound (final concentration typically 1 µM), liver microsomes (final concentration 0.5 mg/mL), and a pH 7.4 phosphate buffer.[15][32]

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the enzyme cofactor NADPH.[30][32]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent like acetonitrile, which precipitates the proteins.[30][32]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][32]

    • The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[31][32]

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • The Science of PFAS: Finding Strength in the Single Bond. Waste360. [Link]

  • Inductive Effects in Aliphatic Carboxylic Acids. Chemistry LibreTexts. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

  • Fluorine in drug discovery: Role, design and case studies. National Center for Biotechnology Information. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-SCS. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Inductive Effect - Acids and Bases. YouTube. [Link]

  • Video: Substituent Effects on Acidity of Carboxylic Acids. JoVE. [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Top: Comparison of the pKa differences between fluorinated and... ResearchGate. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Carbon–fluorine bond. Wikipedia. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Stability analysis of the C-F bond. ResearchGate. [Link]

  • Potentiometric Titration of an Unknown Weak Acid. University of California, Santa Cruz. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]

  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. PubMed. [Link]

  • Thermogravimetric Analysis. University of Wisconsin-Madison. [Link]

  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. Mahidol University. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Chemistry Stack Exchange. [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4,4-Difluoro-3-propyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1785324-54-0 | Formula: C9H14F2O3 | MW: 208.20 g/mol [1][2][3]

Part 1: Executive Safety Assessment (The "Why" & "How")[1][3]

1.1 Chemical Identity & Hazard Logic To handle 4,4-Difluoro-3-propyloxane-3-carboxylic acid (also known as 4,4-difluoro-3-propyltetrahydropyran-3-carboxylic acid) safely, one must understand its structural behavior.[1][3] This is not a generic organic acid; the geminal difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect ($ -I $).[1][3]

  • Acidity Amplification: The fluorine atoms lower the pKa of the carboxylic acid relative to non-fluorinated analogues, making it a stronger acid (likely pKa ~3.5–4.0).[3] This increases the risk of immediate chemical burns upon skin contact [1].[1][3]

  • Lipophilicity & Permeation: The propyl chain and fluorine substitution increase lipophilicity ($ \text{logP} $), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer).[3] Standard latex gloves provide insufficient protection against this specific permeation vector.[1][3]

  • Thermal Instability Risk: While the C-F bond is kinetically stable, thermal decomposition (e.g., during rotary evaporation runaway or fire) releases Hydrogen Fluoride (HF) and carbonyl fluoride, necessitating specific emergency protocols distinct from standard organic fires [2].[3]

1.2 Risk Profile Summary

Hazard Class GHS Code Signal Word Operational Implication
Skin Corrosion/Irritation Category 2 (H315) WARNING Direct contact causes immediate dermatitis; prolonged contact causes chemical burns.[1][3]
Serious Eye Damage Category 2A (H319) WARNING Micro-particles can cause corneal opacity; requires sealed eye protection.[1][3]

| STOT - Single Exposure | Category 3 (H335) | WARNING | Dust inhalation triggers bronchial spasms; handle only in fume hood.[1][3] |

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Layered Defense Strategy .[1][3] Reliance on a single barrier is a critical failure point in fluorinated chemistry.[1][3]

2.1 Respiratory Protection

  • Primary Engineering Control: All open-vessel handling (weighing, transfer) must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][3]

  • Secondary PPE (If hood unavailable/cleaning spills): Half-face respirator with Multi-Gas/Vapor (OV/AG) + P100 particulate cartridges .[1][3] The Acid Gas (AG) rating is mandatory due to potential acidic volatility.[1][3]

2.2 Hand Protection (The "Double-Glove" Rule) Fluorinated organic acids can permeate thin nitrile.[1][3]

  • Inner Layer: 4 mil Nitrile (Inspection white/blue) – serves as a breakthrough indicator.[1][3]

  • Outer Layer: 5–8 mil Extended Cuff Nitrile or Neoprene.[1][3]

  • Protocol: Change outer gloves immediately upon splash.[1][3] Change both pairs every 120 minutes of continuous handling.

2.3 Eye & Body Protection [1][3]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1][3] Safety glasses are insufficient for powders that can drift around side shields.[1][3]

  • Body: 100% Cotton or Nomex Lab Coat (Poly-blends can melt into skin during fire).[1][3]

  • Footwear: Closed-toe, non-perforated leather or composite shoes.[1][3]

Part 3: Operational Workflow & Logistics[1][3]
3.1 Storage & Stability[1][3]
  • Temperature: Store at 2–8°C (Refrigerated). Fluorinated intermediates can undergo slow decarboxylation or disproportionation at elevated temperatures.[1][3]

  • Atmosphere: Hygroscopic potential exists.[1][3] Store under inert gas (Nitrogen/Argon) if the container seal is compromised.[1][3]

  • Segregation: Isolate from strong bases (NaOH, KOH) and strong oxidizers.[3]

3.2 Handling Protocol (Step-by-Step)
  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation, which can hydrolyze the acid or cause clumping.[1][3]

  • Weighing: Use an anti-static gun on the spatula and weighing boat. Fluorinated powders are prone to static charge, leading to "jumping" powder and aerosolization.[3]

  • Solubilization: Add solvent to the solid, not solid to solvent, to minimize dust generation.[3]

  • Decontamination: Wipe the exterior of the container with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.[1][3]

3.3 Waste Disposal[1][3][4]
  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly mark "Contains Fluorinated Acid" to alert waste handlers of potential HF generation during incineration.[1][3]

  • Neutralization (Small Scale): For trace residue on glassware, rinse with 5% Sodium Bicarbonate ($ \text{NaHCO}_3 $) solution before solvent washing.[3]

Part 4: Emergency Response Visualization

Scenario: You have spilled 500mg of solid powder on the benchtop.

SpillResponse Start SPILL DETECTED (Solid Powder) Evacuate 1. Alert Lab & Isolate Area (10 ft radius) Start->Evacuate PPE_Check 2. Verify PPE (Goggles + Double Nitrile) Evacuate->PPE_Check Cover 3. Gently Cover with Spill Pads (Do not sweep) PPE_Check->Cover Prevent Dust Wet 4. Dampen Pads with Sat. Sodium Bicarbonate Cover->Wet Neutralize Acid React 5. Allow Neutralization (Wait for fizzing to stop) Wet->React Collect 6. Collect into Halogenated Waste React->Collect Clean 7. Wash Surface (Soap + Water) Collect->Clean

Figure 1: Safe remediation workflow for solid fluorinated acid spills.[1][3] Note the emphasis on "Dampening" rather than sweeping to prevent inhalation.

Part 5: Critical First Aid (The "Calcium" Factor)

While this compound is an organic acid, the presence of the difluoro-group warrants extreme caution regarding thermal decomposition products.[3]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3]

    • Expert Note: If redness persists or pain is disproportionate to the burn, apply 2.5% Calcium Gluconate Gel .[3] This is a precautionary measure standard for fluorinated motifs where HF liberation is theoretically possible during degradation [3].[1][3]

  • Eye Contact: Flush for 15 minutes. Do not apply neutralizing agents (bases) to the eye.[1][3]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, medical observation for delayed pulmonary edema is required.[3]

References
  • BLD Pharm . (2024).[1][3] SDS for 4,4-Difluoro-3-propyloxane-3-carboxylic acid (CAS 1785324-54-0). Retrieved from

  • Apollo Scientific . (2022).[1][3] Safety Data Sheet: Fluorinated Carboxylic Acids Handling. Retrieved from

  • McGill University Environmental Health & Safety . (2018). Guidelines for the Safe Use of Hydrofluoric Acid and Fluorinated Compounds. Retrieved from [1][3][5]

Sources

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